molecular formula C23H31NO4 B12440342 Calyciphylline A

Calyciphylline A

Numéro de catalogue: B12440342
Poids moléculaire: 385.5 g/mol
Clé InChI: DLTJWHRTAHFESH-VNBNSAHGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Daphniyunnine A N-oxide is a complex alkaloid isolated from plants of the genus Daphniphyllum for research applications . Alkaloids from this family are known for their highly polycyclic and structurally diverse nitrogen-containing ring systems, which are a subject of significant interest in natural product chemistry and synthesis . While the specific biological activity and mechanism of action of Daphniyunnine A N-oxide require further investigation, related Daphniphyllum alkaloids and other N-oxide containing congeners have displayed a range of bioactivities, including cytotoxic, anti-tumor, and anti-inflammatory effects, making them valuable scaffolds for pharmacological study . The presence of an N-oxide moiety is a notable structural feature that can influence the compound's physicochemical properties and bioactivity . Researchers value this compound for exploring the structure-activity relationships of complex natural products and for its potential in inspiring the development of new synthetic methodologies. This product is intended for research purposes such as in vitro analysis, biological screening, and as an analytical standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C23H31NO4

Poids moléculaire

385.5 g/mol

Nom IUPAC

methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1

Clé InChI

DLTJWHRTAHFESH-VNBNSAHGSA-N

SMILES isomérique

CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-]

SMILES canonique

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Calyciphylline A from Daphniphyllum calycinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Daphniphyllum calycinum, a plant utilized in traditional Chinese medicine, is a rich source of structurally complex and biologically active alkaloids. Among these, Calyciphylline A and its analogues represent a significant subclass of Daphniphyllum alkaloids, characterized by intricate polycyclic skeletons. These compounds have garnered substantial interest from the scientific community for their potential therapeutic applications and as challenging targets for total synthesis. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound from the plant material of D. calycinum, drawing upon established protocols for the separation of related alkaloids from this species.

The isolation process is a multi-step procedure involving initial extraction of the crude alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The structural elucidation of the isolated compounds is typically achieved through a combination of spectroscopic techniques.

Experimental Protocols

The following protocols are a composite of methodologies reported for the isolation of various alkaloids from Daphniphyllum calycinum and represent a robust approach for the targeted isolation of this compound.

1. Extraction of Total Alkaloids:

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material (e.g., leaves, stems, roots, or twigs).

  • Materials:

    • Dried, powdered Daphniphyllum calycinum plant material.

    • 95% Ethanol (EtOH)

    • 2% Hydrochloric acid (HCl)

    • Ammonia (B1221849) water (NH₃·H₂O)

    • Chloroform (B151607) (CHCl₃)

    • Rotary evaporator

    • pH meter

  • Procedure:

    • The powdered plant material is exhaustively extracted with 95% EtOH at room temperature. The extraction is typically repeated three times to ensure maximum yield.

    • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

    • The residue is suspended in 2% HCl and filtered. The acidic solution is then washed with CHCl₃ to remove non-alkaloidal components.

    • The pH of the acidic aqueous layer is adjusted to 9-10 with ammonia water.

    • The alkaline solution is then extracted with CHCl₃. The combined chloroform extracts contain the total alkaloids.

    • The CHCl₃ extract is washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield the crude total alkaloids.

2. Chromatographic Separation and Purification:

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves a combination of column chromatography over different stationary phases.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica (B1680970) gel (200-300 mesh)

    • Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) (e.g., 100:0 to 80:20 v/v).

    • Procedure: The crude alkaloids are adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification (Neutral Alumina (B75360) Column Chromatography):

    • Stationary Phase: Neutral alumina

    • Mobile Phase: A gradient of n-hexane and acetone, often with a small amount of ethanediamine.

    • Procedure: Fractions enriched with the target compound are further purified on a neutral alumina column. This step is effective in separating alkaloids with different polarities.

  • Final Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20

    • Mobile Phase: Methanol (MeOH) or a mixture of CHCl₃/MeOH (e.g., 1:1 v/v).

    • Procedure: The final purification step often employs size-exclusion chromatography on Sephadex LH-20 to remove minor impurities, yielding the pure this compound.

3. Structural Elucidation:

The structure of the isolated this compound is confirmed by a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) are used to elucidate the detailed structure and stereochemistry of the molecule.

Data Presentation

The following tables summarize the type of quantitative data that would be collected during the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields
Parameter Value
Starting Plant Material (kg)Specify Value
Crude Alkaloid Extract (g)Specify Value
Yield of Crude Alkaloids (%)Calculate from above values
Weight of Purified this compound (mg)Specify Value
Overall Yield of this compound (%)Calculate from above values
Table 2: Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calyciphylline N)
Technique Data
HRESIMS m/z 370.2375 [M + H]⁺ (Calculated for C₂₃H₃₂NO₃, 370.2377)[1]
IR (cm⁻¹) 3420 (hydroxyl), 1733 (ester carbonyl)[1]
¹H NMR (CDCl₃, MHz) Refer to published data for specific chemical shifts and coupling constants.[1]
¹³C NMR (CDCl₃, MHz) Refer to published data for specific chemical shifts. Key signals include one ester carbonyl, three sp² quaternary carbons, three sp³ quaternary carbons, five sp³ methines, eight sp³ methylenes, one methoxy, and two methyls.[1]

Visualizations

Isolation_Workflow Plant Daphniphyllum calycinum (Powdered Plant Material) Extraction Exhaustive Extraction (95% EtOH) Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning (2% HCl, NH3·H2O, CHCl3) CrudeExtract->AcidBase TotalAlkaloids Crude Total Alkaloids AcidBase->TotalAlkaloids SilicaGel Silica Gel Column Chromatography (CHCl3/MeOH Gradient) TotalAlkaloids->SilicaGel Fractions Enriched Fractions SilicaGel->Fractions Alumina Neutral Alumina Column (n-hexane/acetone Gradient) Fractions->Alumina PurifiedFractions Further Purified Fractions Alumina->PurifiedFractions Sephadex Sephadex LH-20 Column (MeOH) PurifiedFractions->Sephadex PureCompound Pure this compound Sephadex->PureCompound Analysis Structural Elucidation (MS, IR, NMR) PureCompound->Analysis

Caption: Workflow for the isolation and identification of this compound.

Logical_Relationship Start Start: Crude Alkaloid Mixture Step1 Primary Separation (e.g., Silica Gel Chromatography) Start->Step1 Step2 Secondary Separation (e.g., Alumina Chromatography) Step1->Step2 Increases Purity Byproduct1 Other Alkaloid Fractions Step1->Byproduct1 Step3 Polishing Step (e.g., Sephadex LH-20 or HPLC) Step2->Step3 High Purity Step2->Byproduct1 End End: Pure this compound Step3->End Isolation Byproduct2 Minor Impurities Step3->Byproduct2

Caption: Logical flow of the multi-step chromatographic purification process.

References

The Intricate Biological Activities of Calyciphylline A-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A-type alkaloids, a significant subclass of the structurally complex Daphniphyllum alkaloids, have emerged as a focal point of intensive research due to their diverse and potent biological activities. Isolated primarily from plants of the Daphniphyllum genus, these intricate molecules possess a unique and challenging chemical architecture that has intrigued synthetic chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound-type alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Activities of this compound-Type Alkaloids

This compound-type alkaloids and their related Daphniphyllum counterparts have demonstrated a broad spectrum of biological effects, including cytotoxic, anti-HIV, anti-inflammatory, and neurotrophic activities. The following sections delve into the specifics of these activities, supported by available quantitative data.

Cytotoxic Activity

Several Daphniphyllum alkaloids, including those with structural similarities to the this compound-type, have exhibited notable cytotoxicity against various cancer cell lines. This activity suggests their potential as lead compounds for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids

AlkaloidCell LineActivityIC50 ValueReference
Daphnezomine WHeLaModerate Cytotoxicity16.0 µg/mL[1]
Secodaphnane-type alkaloidHeLaWeak Cytotoxicity31.9 µM-
Daphniyunnine DP-388Cytotoxicity3.0 µM-
Daphniyunnine DA-549Cytotoxicity0.6 µM-
Anti-HIV Activity

A dimeric this compound-type alkaloid, logeracemin A, has demonstrated significant inhibitory activity against the Human Immunodeficiency Virus (HIV). This finding opens avenues for the exploration of this class of alkaloids in the development of new antiretroviral therapies.[2]

Table 2: Anti-HIV Activity of Logeracemin A

AlkaloidActivityEC50 ValueSelectivity Index (SI)Reference
Logeracemin AAnti-HIV4.5 ± 0.1 µM6.2[2][3][4]
Anti-inflammatory Activity

Certain Daphniphyllum alkaloids have shown promising anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB and TGF-β pathways. While specific IC50 values for this compound-type alkaloids in anti-inflammatory assays are not yet widely reported, the observed inhibitory activities suggest a promising area for further investigation.

Neurotrophic and Neuroprotective Activities

The neurotrophic and neuroprotective potential of Daphniphyllum alkaloids represents another exciting frontier. Reports have indicated that some of these compounds may possess neuroprotective properties, although quantitative data and detailed mechanistic studies for this compound-type alkaloids are still emerging.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some Daphniphyllum alkaloids are reported to exhibit anti-tubulin polymerization activity, a mechanism shared by successful anticancer drugs. This suggests that this compound-type alkaloids could also be investigated for their potential to interfere with microtubule formation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the biological activities of this compound-type alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HeLa, P-388, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Alkaloids A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Cytotoxicity Assay Workflow
Anti-HIV Assay (Syncytium Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit HIV-induced cell fusion (syncytium formation).

  • Cell Co-culture: Co-culture HIV-infected cells (e.g., H9/IIIB) with uninfected target cells (e.g., C8166) in a 96-well plate.

  • Compound Treatment: Add various concentrations of the test alkaloid and controls (e.g., AZT as a positive control).

  • Incubation: Incubate the plate for a specified period to allow for syncytium formation.

  • Syncytium Counting: Observe and count the number of syncytia (multinucleated giant cells) in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation compared to the untreated control and determine the EC50 value, the concentration of the compound that inhibits syncytium formation by 50%.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test alkaloid for a defined pre-incubation period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the percentage of inhibition of NF-κB activity by the test compound.

G cluster_workflow NF-κB Luciferase Reporter Assay A Transfect Cells with Reporter Plasmids B Treat with Alkaloids A->B C Stimulate with TNF-α B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Analyze Data E->F

NF-κB Luciferase Reporter Assay Workflow
Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized tubulin.

  • Compound Addition: Add the test alkaloid or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways

The biological activities of this compound-type alkaloids are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many of these alkaloids are still under investigation, some key pathways have been implicated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.

G cluster_pathway NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB Release NF-κB Release IκB Degradation->NF-κB Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Pro-inflammatory Genes Daphniphyllum Alkaloids Daphniphyllum Alkaloids Daphniphyllum Alkaloids->IKK Complex Inhibition? Daphniphyllum Alkaloids->IκB Degradation Inhibition? Daphniphyllum Alkaloids->NF-κB Nuclear Translocation Inhibition?

Potential Inhibition of NF-κB Signaling
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The binding of TGF-β to its receptor complex initiates a signaling cascade that involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of this pathway is a potential therapeutic strategy, and some Daphniphyllum alkaloids have been shown to have inhibitory effects.

G cluster_pathway TGF-β Signaling Pathway TGF-β TGF-β TGF-β Receptor Complex TGF-β Receptor Complex TGF-β->TGF-β Receptor Complex SMAD Phosphorylation SMAD Phosphorylation TGF-β Receptor Complex->SMAD Phosphorylation SMAD Nuclear Translocation SMAD Nuclear Translocation SMAD Phosphorylation->SMAD Nuclear Translocation Gene Expression Regulation Gene Expression Regulation SMAD Nuclear Translocation->Gene Expression Regulation Daphniphyllum Alkaloids Daphniphyllum Alkaloids Daphniphyllum Alkaloids->TGF-β Receptor Complex Inhibition?

Potential Inhibition of TGF-β Signaling

Conclusion

This compound-type alkaloids represent a promising class of natural products with a diverse array of biological activities. Their demonstrated cytotoxic and anti-HIV effects, coupled with emerging evidence of their anti-inflammatory and neurotrophic potential, underscore their significance as a source of novel therapeutic leads. This technical guide provides a foundational overview of their biological activities, supported by available quantitative data and standardized experimental protocols. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these complex and fascinating molecules, paving the way for the development of new and effective treatments for a range of human diseases.

References

The Unraveling of a Complex Alkaloid: A Technical Guide to the Structure Elucidation and Spectroscopy of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are renowned for their complex, polycyclic architectures, which have intrigued and challenged synthetic chemists for decades. This compound, first isolated from the leaves of Daphniphyllum calycinum, possesses a unique fused-hexacyclic ring system that sets it apart.[1] The intricate stereochemistry and dense functionalization of this compound make its structural elucidation a formidable task, relying on a synergistic application of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and spectroscopic data that were pivotal in deciphering the complex structure of this compound.

Isolation of this compound

The isolation of this compound from its natural source, Daphniphyllum calycinum, is a multi-step process involving extraction and chromatography. The general workflow for the isolation of Daphniphyllum alkaloids is outlined below.

Experimental Protocols

Plant Material Extraction:

  • The dried and powdered leaves of Daphniphyllum calycinum are subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.

  • The resulting crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

Acid-Base Partitioning:

  • The methanol extract is suspended in an aqueous acidic solution (e.g., 3% tartaric acid) and partitioned with a nonpolar organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.

  • The aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with a base such as sodium carbonate (Na2CO3).

  • The liberated free-base alkaloids are then extracted from the aqueous layer using a chlorinated solvent, most commonly chloroform (B151607) (CHCl3).

Chromatographic Purification:

  • The crude alkaloid fraction obtained from the chloroform extract is subjected to a series of chromatographic separations.

  • Initial separation is typically performed using column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).

  • Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography.

  • Final purification to yield this compound as a pure compound is often achieved through high-performance liquid chromatography (HPLC), frequently on a reversed-phase column.

G Isolation Workflow for this compound plant Dried Leaves of Daphniphyllum calycinum extraction Methanol Extraction plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids column_chrom Column Chromatography (Silica Gel/Alumina) crude_alkaloids->column_chrom fractions Combined Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc calyciphylline_a Pure this compound hplc->calyciphylline_a

A flowchart illustrating the general procedure for the isolation of this compound.

Structure Elucidation via Spectroscopy

The determination of the intricate molecular structure of this compound was accomplished through the comprehensive analysis of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Experimental Protocols:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like alkaloids, as it is a soft ionization method that minimizes fragmentation.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Presentation:

Spectroscopic TechniqueObserved ValueInferred Information
HRMS (ESI-TOF) Data not available in search resultsProvides the exact mass of the molecular ion, allowing for the determination of the molecular formula.
IR (KBr) νmax cm⁻¹ Data not available in search resultsIndicates the presence of specific functional groups (e.g., C=O, O-H, N-H, C=C).
UV (MeOH) λmax (log ε) nm Data not available in search resultsReveals the presence of chromophores, such as conjugated systems.
Optical Rotation [α]D Data not available in search resultsIndicates the chirality of the molecule.

Note: Specific quantitative data for this compound was not available in the provided search results. The table serves as a template for the types of data typically collected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is employed to piece together the connectivity and stereochemistry of the molecule.

Experimental Protocols:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling patterns with neighboring protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating their functional group type (e.g., alkyl, alkene, carbonyl).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.

Data Presentation:

Table 1: ¹H NMR Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calycindaphine A in CDCl₃) [2]

PositionδH (ppm), multiplicity (J in Hz)
2a2.24 (m)
2b0.84 (m)
3a2.51 (m)
3b1.94 (m)
...Further data not fully available

Table 2: ¹³C NMR Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calycindaphine A in CDCl₃) [2]

PositionδC (ppm)
1182.9
246.3
330.2
442.7
...Further data not fully available

Note: The specific ¹H and ¹³C NMR data for this compound were not available in the search results. The data presented here for Calycindaphine A, a related alkaloid, illustrates the typical format for such data.[2]

G Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation ms Mass Spectrometry (HRMS) mol_formula Molecular Formula ms->mol_formula ir Infrared (IR) Spectroscopy func_groups Functional Groups ir->func_groups nmr_1d 1D NMR (¹H, ¹³C) c_h_framework Carbon-Hydrogen Framework nmr_1d->c_h_framework nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) connectivity Connectivity of Fragments nmr_2d->connectivity stereochem Relative Stereochemistry nmr_2d->stereochem structure Final Structure of This compound mol_formula->structure func_groups->structure c_h_framework->structure connectivity->structure stereochem->structure

The logical workflow for the structure elucidation of this compound.

Concluding Remarks

The structure elucidation of this compound stands as a testament to the power of modern spectroscopic methods in natural product chemistry. Through a systematic and integrated approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional NMR techniques, the complex, fused-hexacyclic architecture of this fascinating Daphniphyllum alkaloid was successfully deciphered. The detailed spectroscopic data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery, offering valuable insights into the characterization of complex molecular structures. The continued study of this compound and its analogues will undoubtedly fuel further advancements in synthetic strategies and may unveil novel biological activities.

References

The Unfolding Enigma of Calyciphylline A Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Putative Biosynthetic Pathway, Emerging Enzymatic Evidence, and Future Research Directions in the Quest to Elucidate the Genesis of a Complex Daphniphyllum Alkaloid.

For Immediate Release

[CITY, STATE] – [DATE] – Calyciphylline A, a prominent member of the structurally intricate Daphniphyllum alkaloids, continues to captivate the scientific community with its complex polycyclic architecture and promising biological activities. While significant strides have been made in the total synthesis of this and related alkaloids, the natural biosynthetic pathway within Daphniphyllum species remains a subject of intense investigation and speculation. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, amalgamating insights from biomimetic synthesis, metabolomic studies, and the recent, groundbreaking identification of upstream enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and medicinal chemistry.

Introduction: The Allure of Daphniphyllum Alkaloids

The Daphniphyllum genus of plants, native to East and Southeast Asia, is a rich source of over 350 structurally diverse alkaloids.[1] These compounds are characterized by their complex, often caged, polycyclic skeletons, which have presented formidable challenges to synthetic chemists and sparked considerable interest in their biosynthetic origins.[1] this compound and its congeners have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and neurotrophic properties, making them attractive targets for drug discovery and development. A thorough understanding of their biosynthesis is paramount for unlocking their full therapeutic potential, potentially enabling biotechnological production and the generation of novel analogs.

The Proposed Biosynthetic Pathway: A Journey from Squalene (B77637)

The biosynthesis of Daphniphyllum alkaloids is widely believed to originate from the ubiquitous triterpenoid (B12794562) pathway, commencing with the cyclization of squalene or its epoxide. This hypothesis is strongly supported by the structural analysis of the alkaloids and has been a guiding principle in the development of elegant biomimetic total syntheses.

The Squalene-derived Precursor Hypothesis

The prevailing hypothesis, first proposed by Heathcock and coworkers, posits that a squalene-like precursor undergoes a remarkable polycyclization cascade to form a foundational carbocyclic skeleton, often referred to as proto-daphniphylline.[2] This putative intermediate is considered the biogenetic ancestor of the entire family of Daphniphyllum alkaloids.[2] The intricate ring systems of these alkaloids are thought to arise from subsequent rearrangements and modifications of this initial core structure.

Key Postulated Transformations

The proposed biosynthetic route to the core structure of this compound involves a series of complex chemical transformations that, while lacking direct enzymatic evidence, are chemically plausible and have been partially validated through laboratory synthesis. These include:

  • Initial Cyclization: The pathway is thought to be initiated by an oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene (B107256) into a specific polycyclic triterpene carbocation. The precise nature of this initial cyclized intermediate is still under investigation.

  • Intramolecular Cycloadditions: The formation of the intricate cage-like structure is hypothesized to proceed through a series of intramolecular cycloaddition reactions, such as Diels-Alder and ene-like cyclizations.[2]

  • Incorporation of Nitrogen: A crucial and still enigmatic step is the incorporation of a nitrogen atom to form the characteristic heterocyclic core of the Daphniphyllum alkaloids. The nitrogen source and the enzymatic machinery responsible for this transformation are currently unknown. Plausible mechanisms involve the reaction of a carbonyl-containing intermediate with an amine source, such as an amino acid or ammonia, followed by cyclization.

  • Oxidative Modifications: The diverse array of Daphniphyllum alkaloids is likely generated through the action of tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which introduce hydroxyl groups, keto groups, and double bonds, leading to the vast structural diversity observed in this family of natural products.

The following diagram illustrates a generalized proposed biosynthetic pathway leading to the core structure of Daphniphyllum alkaloids.

Proposed_Daphniphyllum_Biosynthesis Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Polycyclic Carbocation Polycyclic Carbocation 2,3-Oxidosqualene->Polycyclic Carbocation Oxidosqualene Cyclase (putative) Proto-daphniphylline Skeleton Proto-daphniphylline Skeleton Polycyclic Carbocation->Proto-daphniphylline Skeleton Rearrangements & Cyclizations Nitrogen Incorporation Nitrogen Incorporation Proto-daphniphylline Skeleton->Nitrogen Incorporation Early Daphniphyllum Alkaloid Core Early Daphniphyllum Alkaloid Core Nitrogen Incorporation->Early Daphniphyllum Alkaloid Core Aminotransferase (putative) & Cyclases This compound This compound Early Daphniphyllum Alkaloid Core->this compound Tailoring Enzymes (P450s, etc.) Metabolomics_Workflow cluster_collection Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis cluster_interpretation Biological Interpretation Plant_Tissues D. macropodum Tissues (Leaf, Stem, Phloem, Epidermis) Extraction Metabolite Extraction Plant_Tissues->Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (MS/MS Libraries, GNPS) Data_Processing->Metabolite_Identification Spatial_Localization Spatial Localization of Alkaloids Statistical_Analysis->Spatial_Localization Metabolite_Identification->Spatial_Localization Biosynthetic_Pathway_Insights Insights into Biosynthetic Pathway Spatial_Localization->Biosynthetic_Pathway_Insights

References

The Enigmatic Mechanism of Action of Calyciphylline A: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of complex natural products. Calyciphylline A, a prominent member of the Daphniphyllum alkaloids, has garnered significant attention for its intricate molecular architecture. However, a comprehensive understanding of its mechanism of action at the molecular level remains elusive.

This compound belongs to a large family of over 350 Daphniphyllum alkaloids, which have been reported to exhibit a wide array of biological activities, including cytotoxic, anti-HIV, neurotrophic, and vasorelaxant effects.[1] Despite the successful total synthesis of this compound and several of its congeners, which stands as a testament to the ingenuity of synthetic chemistry, detailed biological investigations into its specific mechanism of action are conspicuously absent from the current scientific literature.

While the broader family of Daphniphyllum alkaloids has been a source of biologically active compounds, specific data for this compound is lacking. For instance, studies on other members of this family have revealed activities such as the promotion of nerve growth factor (NGF) mRNA expression by a related compound, calyciphylline D.[2] Furthermore, other Daphniphyllum alkaloids have been shown to modulate key signaling pathways, including the inhibition of TNFα-induced NF-κB activation and the TGF-β/SMAD pathway, as well as the induction of autophagy.[3][4] However, this compound itself was not among the compounds evaluated in these studies.

The current body of research on this compound is heavily focused on its chemical synthesis, a challenging feat due to its complex, polycyclic, and caged skeleton.[1] These synthetic achievements provide the necessary foundation for producing sufficient quantities of this compound and its analogues for in-depth biological evaluation.

Future Directions

The lack of specific mechanistic data for this compound highlights a significant gap in our knowledge and presents a compelling opportunity for future research. To elucidate its mechanism of action, a systematic investigation employing a variety of modern biological techniques is warranted.

Proposed Experimental Workflow

A logical workflow to investigate the mechanism of action of this compound would involve a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.

References

The Neurotrophic Potential of Daphniphyllum Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and structurally diverse family of Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, has garnered significant attention for a wide array of biological activities. Among these, their potential neurotrophic effects present a compelling avenue for the discovery of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the neurotrophic activities of Daphniphyllum alkaloids. While specific quantitative data on their neurotrophic efficacy remains to be extensively documented in publicly available literature, this paper outlines the established methodologies for assessing such activities, details the key signaling pathways hypothesized to be involved, and presents a framework for the systematic evaluation of these promising natural products.

Introduction to Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a large and structurally complex group of natural products, with over 350 distinct compounds identified to date.[1][2] These alkaloids are characterized by their unique and often caged polycyclic skeletons.[1][2] The diverse biological activities reported for this class of compounds include cytotoxic, anti-HIV, and vasorelaxant effects.[3] Notably, some members of this family, such as daphenylline, have been associated with the elevation of nerve growth factor (NGF), a key neurotrophin, suggesting a potential role in neuronal health and regeneration. However, a thorough investigation into the direct neurotrophic and neuroprotective effects of these alkaloids is still in its nascent stages.

Quantitative Data on Neurotrophic Activities

Table 1: Neurite Outgrowth Promotion by Daphniphyllum Alkaloids in PC12 Cells

AlkaloidConcentration (µM)% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm, Mean ± SD)Cell Viability (%)
Control (NGF)
Vehicle
Daphniphyllum Alkaloid A
Daphniphyllum Alkaloid B

Table 2: Neuroprotective Effects of Daphniphyllum Alkaloids Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

AlkaloidConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
Control
Glutamate (B1630785)
Glutamate + Alkaloid A
Glutamate + Alkaloid B

Experimental Protocols for Assessing Neurotrophic Activities

The following protocols describe standard methodologies used to evaluate the neurotrophic and neuroprotective properties of chemical compounds and can be readily adapted for the study of Daphniphyllum alkaloids.

PC12 Cell Neurite Outgrowth Assay

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and neurite outgrowth. Upon stimulation with Nerve Growth Factor (NGF), these cells cease proliferation and extend neurites, mimicking sympathetic neurons.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (growth medium)

  • RPMI-1640 medium supplemented with 1% horse serum (differentiation medium)

  • Nerve Growth Factor (NGF)

  • Daphniphyllum alkaloids of interest

  • Collagen type IV-coated 96-well plates

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed PC12 cells in collagen type IV-coated 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells/well in growth medium and incubate for 24 hours.

  • Treatment: Replace the growth medium with differentiation medium containing various concentrations of the Daphniphyllum alkaloid to be tested. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells using a phase-contrast microscope.

  • Quantification: Analyze the images to determine the percentage of neurite-bearing cells (cells with at least one neurite equal to or longer than the cell body diameter) and the average neurite length per cell.

Primary Cortical Neuron Culture and Neuroprotection Assay

Primary cortical neurons provide a more physiologically relevant model for assessing neuroprotective effects against various insults, such as excitotoxicity induced by glutamate.

Materials:

  • Embryonic day 18 (E18) rat or mouse cortices

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • Glutamate

  • Daphniphyllum alkaloids of interest

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

Procedure:

  • Neuron Isolation and Culture: Isolate and culture primary cortical neurons from E18 rat or mouse embryos according to standard protocols.

  • Treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with various concentrations of the Daphniphyllum alkaloid for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate (e.g., 50-100 µM) to the cultures and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or quantify cell death by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Hypothesized Signaling Pathways

While the specific signaling pathways modulated by Daphniphyllum alkaloids to exert neurotrophic effects have not been elucidated, it is hypothesized that they may act through the canonical pathways activated by known neurotrophins like NGF. These pathways are critical for neuronal survival, differentiation, and plasticity.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route for neurotrophin-induced neuronal differentiation. Activation of Trk receptors by neurotrophins leads to the phosphorylation and activation of the Ras/Raf/MEK/ERK cascade, ultimately resulting in the phosphorylation of transcription factors that promote the expression of genes involved in neurite outgrowth and neuronal survival.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream effector of neurotrophin receptor activation. This pathway is primarily involved in promoting cell survival by inhibiting apoptotic signaling cascades. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby protecting neurons from various insults.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis start Isolate Daphniphyllum Alkaloids treat_cells Treat Cells with Alkaloids (Dose-Response) start->treat_cells culture_cells Culture Neuronal Cells (e.g., PC12, Primary Neurons) culture_cells->treat_cells neurite_assay Neurite Outgrowth Assay treat_cells->neurite_assay protection_assay Neuroprotection Assay treat_cells->protection_assay quantify_neurites Quantify Neurite Length & % of Neurite-Bearing Cells neurite_assay->quantify_neurites measure_viability Measure Cell Viability (MTT, LDH) protection_assay->measure_viability pathway_analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) quantify_neurites->pathway_analysis measure_viability->pathway_analysis

Caption: Experimental workflow for assessing neurotrophic activities.

Hypothesized Signaling Pathways

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes alkaloid Daphniphyllum Alkaloid receptor Neurotrophin Receptor (e.g., TrkA) alkaloid->receptor Binds/Activates ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription survival Neuronal Survival akt->survival Promotes genes Gene Expression transcription->genes genes->survival Promotes outgrowth Neurite Outgrowth genes->outgrowth Promotes

Caption: Hypothesized neurotrophic signaling pathways.

Conclusion and Future Directions

Daphniphyllum alkaloids represent a structurally rich and largely untapped source of potential neurotrophic agents. While preliminary reports are encouraging, the field urgently requires rigorous and systematic studies to quantify their neurotrophic and neuroprotective effects. The experimental protocols and conceptual framework provided in this guide are intended to serve as a foundation for such investigations. Future research should focus on:

  • Screening diverse Daphniphyllum alkaloids for neurite outgrowth-promoting and neuroprotective activities.

  • Determining the structure-activity relationships to identify the key chemical features responsible for any observed neurotrophic effects.

  • Elucidating the precise molecular targets and signaling pathways modulated by these alkaloids.

  • Evaluating the in vivo efficacy of promising candidates in animal models of neurodegenerative diseases.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products for the benefit of patients with neurological disorders.

References

Calyciphylline A: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyciphylline A, a prominent member of the structurally complex Daphniphyllum alkaloids, presents a compelling scaffold for therapeutic innovation. While research to date has predominantly focused on the remarkable challenge of its total synthesis, the broader family of Daphniphyllum alkaloids exhibits a range of promising biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. This technical guide consolidates the current understanding of the potential therapeutic applications of this compound, drawing insights from closely related analogues. We provide a detailed overview of experimental protocols for evaluating its efficacy in key therapeutic areas and present signaling pathways and experimental workflows in a standardized visual format to guide future research and development.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2] These compounds are characterized by intricate, polycyclic skeletons that have captivated synthetic chemists for decades.[1] this compound, as a representative of its subclass, embodies this molecular complexity.[3] Biological investigations into this extensive family have revealed a spectrum of bioactivities, including anti-cancer, anti-inflammatory, and neuroprotective potential, suggesting that this compound may harbor significant therapeutic value.[2]

Potential Therapeutic Applications

Direct biological studies on this compound are limited in the current literature. However, the activities of other alkaloids isolated from Daphniphyllum calycinum provide a strong rationale for investigating this compound in the following therapeutic areas:

Anti-Inflammatory Activity

Several Daphniphyllum alkaloids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from the roots of D. calycinum have been shown to inhibit TNFα-induced NF-κB activation. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

Modulation of TGF-β/SMAD Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of various diseases, including cancer and fibrosis. Certain Daphniphyllum alkaloids have exhibited inhibitory activity on the TGF-β/SMAD pathway, highlighting a potential avenue for therapeutic intervention in these conditions.

Autophagy Modulation

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a crucial role in cellular homeostasis, and its modulation has therapeutic implications in cancer, neurodegenerative diseases, and infectious diseases. Notably, some Daphniphyllum alkaloids have been observed to induce autophagic puncta and mediate the conversion of the autophagic marker LC3-II, indicating a potential role in modulating this pathway.

Cytotoxicity in Cancer Cell Lines

The broader family of Daphniphyllum alkaloids has been reported to possess cytotoxic activities against various cancer cell lines. This suggests that this compound could be a valuable lead compound for the development of novel anticancer agents. The complex and rigid structure of this compound may allow for specific interactions with biological targets that are challenging for more conventional small molecules.

Neuroprotective Effects

Neurotrophic activities have been described for the Daphniphyllum alkaloid family, suggesting a potential role in the treatment of neurodegenerative diseases. While direct evidence for this compound is lacking, its intricate structure warrants investigation into its ability to protect neurons from various insults and promote neuronal health.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the bioactivity of related Daphniphyllum alkaloids isolated from Daphniphyllum calycinum, as reported by Yang et al. (2021). This data serves as a benchmark for the potential activities that could be investigated for this compound.

CompoundAssayTarget Cell LineConcentrationResult
Secodaphniphylline (22)NF-κB InhibitionHEK293T50 µMSignificant Inhibition
Caldaphnidine E (23)NF-κB InhibitionHEK293T50 µMSignificant Inhibition
Daphnioldhanin E (26)NF-κB InhibitionHEK293T50 µMSignificant Inhibition
Caldaphnidine A (16)TGF-β/SMAD InhibitionHepG250 µMSignificant Inhibition
Longistylumphylline C (18)TGF-β/SMAD InhibitionHepG250 µMSignificant Inhibition
Daphnioldhanin G (24)Autophagy InductionHEK293Not specifiedInduced autophagic puncta and LC3-II conversion
Daphnioldhanin E (26)Autophagy InductionHEK293Not specifiedInduced autophagic puncta and LC3-II conversion

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the potential therapeutic applications of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HeLa (cervical)).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

    • Complete culture medium appropriate for the cell line.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solvent to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway.

  • Cell Line: HEK293T cells.

  • Reagents:

    • NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Transfection reagent.

    • TNF-α (Tumor Necrosis Factor-alpha) as a stimulator.

    • Dual-luciferase reporter assay system.

    • Passive Lysis Buffer.

  • Procedure:

    • Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.

    • Lyse the cells using Passive Lysis Buffer.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

TGF-β/SMAD Signaling: Luciferase Reporter Assay

This assay measures the modulation of the TGF-β/SMAD signaling pathway.

  • Cell Line: HepG2 cells.

  • Reagents:

    • SBE (SMAD Binding Element) luciferase reporter vector and a Renilla luciferase control vector.

    • Transfection reagent.

    • TGF-β1 as a stimulator.

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Co-transfect HepG2 cells with the SBE luciferase reporter and Renilla luciferase control plasmids.

    • After 24 hours, pre-treat the cells with this compound at desired concentrations.

    • Stimulate the cells with TGF-β1.

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

    • Measure firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the SBE-driven firefly luciferase activity to the Renilla luciferase activity.

Autophagy Assessment: LC3 Conversion Assay

This Western blot-based assay detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.

  • Cell Line: HEK293 cells.

  • Reagents:

    • Primary antibody against LC3.

    • HRP-conjugated secondary antibody.

    • RIPA buffer for cell lysis.

    • Protein quantification assay reagents (e.g., BCA assay).

  • Procedure:

    • Treat HEK293 cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

Neuroprotective Activity Assay

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Reagents:

    • Differentiation medium (e.g., containing retinoic acid).

    • Neurotoxic agent (e.g., H₂O₂ or MPP⁺).

    • Reagents for a cell viability assay (e.g., MTT).

  • Procedure:

    • Differentiate SH-SY5Y cells to a neuronal phenotype.

    • Pre-treat the differentiated cells with various concentrations of this compound.

    • Expose the cells to a neurotoxic agent to induce cell death.

    • After the incubation period, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

TGFb_SMAD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR R_SMAD R-SMAD (SMAD2/3) TGFbR->R_SMAD Phosphorylates R_SMAD_P P-R-SMAD R_SMAD->R_SMAD_P SMAD_Complex SMAD Complex R_SMAD_P->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex SMAD_Complex_n SMAD Complex SMAD_Complex->SMAD_Complex_n Translocates SBE SBE SMAD_Complex_n->SBE Gene_Transcription Target Gene Transcription SBE->Gene_Transcription Calyciphylline_A This compound (Hypothesized) Calyciphylline_A->TGFbR Potential Inhibition

Experimental Workflows

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Incubate Overnight for Adherence Seed_Cells->Adherence Treatment Treat with this compound (Dose-Response) Adherence->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition MTT_Incubation Incubate for 2-4h MTT_Addition->MTT_Incubation Solubilization Add Solubilization Solution MTT_Incubation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate % Viability and IC50 Measurement->Analysis End End Analysis->End

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells Start->Seed_Cells Differentiation Differentiate with Retinoic Acid Seed_Cells->Differentiation Pre_Treatment Pre-treat with This compound Differentiation->Pre_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., H₂O₂) Pre_Treatment->Induce_Toxicity Incubation Incubate Induce_Toxicity->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Analysis Compare Viability to Control Groups Viability_Assay->Analysis End End Analysis->End

Conclusion and Future Directions

This compound stands as a molecule of significant synthetic interest with largely untapped therapeutic potential. Based on the biological activities of its close structural relatives, this compound is a promising candidate for investigation as an anti-inflammatory, anti-cancer, and neuroprotective agent. The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a comprehensive guide for researchers to systematically evaluate these potential applications. Future research should prioritize the biological screening of this compound to generate direct evidence of its efficacy and mechanism of action. Elucidation of its specific molecular targets will be crucial for its development as a novel therapeutic agent. The complex stereochemistry of this compound also offers opportunities for structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a complex natural product to a clinically viable drug is arduous, but for a molecule with the structural novelty and potential of this compound, it is a path worthy of exploration.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Calyciphylline A-type alkaloids, a subgroup of the architecturally complex Daphniphyllum alkaloids, have garnered significant attention from the synthetic chemistry community due to their unique polycyclic structures and potential biological activities. These natural products feature a characteristic fused ring system that presents considerable synthetic challenges. This document outlines and compares several successful total synthesis strategies toward this compound and its analogues, providing detailed experimental protocols for key transformations and a comparative analysis of different synthetic routes. The strategies discussed herein have been pioneered by the research groups of Smith, Li, Xu, and Dixon, among others, and showcase a variety of elegant and efficient synthetic methodologies.

Comparative Analysis of Synthetic Strategies

The total synthesis of this compound and its congeners has been approached through various strategic disconnections. Key bond formations and ring closures are often achieved through powerful transformations such as the Diels-Alder reaction, Nazarov cyclization, intramolecular Michael additions, and palladium-catalyzed coupling reactions.[1][2] The following table summarizes the quantitative data for key steps in several prominent total syntheses, allowing for a direct comparison of their efficiencies.

Synthetic Strategy (Lead Scientist) Key Reaction Starting Material Product of Key Step Yield (%) Stereoselectivity (dr or er) Reference
Amos B. Smith III Intramolecular Diels-AlderAcyclic trieneBicyclo[2.2.2]octane core50 (2 steps)9:1 dr[3][4][5]
Amos B. Smith III Stille Carbonylation / Nazarov CyclizationVinyl triflatePentacyclic dienone97 (Stille), 82 (Nazarov)N/A
Ang Li Intramolecular [3+2] CycloadditionYnone with phosphinePentacyclic triketone intermediateN/AN/A
Ang Li Ring-Expansion/Aromatization/Aldol CascadePentacyclic triketoneDaphenylline coreN/AN/A
Jing Xu Oxidative Nazarov ElectrocyclizationDiallylic alcoholPentacyclic enone80N/A
Jing Xu Intramolecular Heck CouplingAlkene-tethered aryl iodideTetracyclic coreN/AN/A
Darren J. Dixon Prototropic shift/Furan Diels-Alder CascadeAcyclic precursorACD tricyclic core9592:8 dr
Darren J. Dixon Reductive Radical CyclizationAlkene and alkyne precursorB-ring formationN/AN/A

Experimental Protocols: Key Reactions in the Total Synthesis of (-)-Calyciphylline N (Smith Strategy)

The total synthesis of (-)-Calyciphylline N by the Smith group provides an excellent case study of a successful strategy, featuring a key intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane framework and a subsequent Stille carbonylation/Nazarov cyclization sequence to elaborate the eastern hemisphere of the molecule.

Et₂AlCl-Promoted Intramolecular Diels-Alder Reaction

This reaction establishes the bicyclo[2.2.2]octane core of Calyciphylline N and sets four contiguous stereocenters with high diastereoselectivity.

  • Reaction Scheme: Acyclic Triene → Bicyclo[2.2.2]octane core

  • Reagents and Materials:

    • Acyclic triene substrate

    • Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)

    • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

    • Argon atmosphere

  • Procedure:

    • A solution of the acyclic triene in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere.

    • Diethylaluminum chloride (1.1 equivalents) is added dropwise to the cooled solution.

    • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

    • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane product.

  • Yield: 50% over two steps (including precursor synthesis).

  • Diastereomeric Ratio: 9:1.

One-Pot Stille Carbonylation and Nazarov Cyclization

This sequence efficiently constructs the pentacyclic dienone system of (-)-Calyciphylline N.

  • Reaction Scheme: Vinyl Triflate → Pentacyclic Dienone

  • Reagents and Materials:

    • Vinyl triflate substrate

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Carbon monoxide (CO) gas (1 atm)

    • Tin(IV) chloride (SnCl₄)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • Stille Carbonylation:

      • To a solution of the vinyl triflate in anhydrous DMF is added Pd(PPh₃)₄ and CuI.

      • The reaction vessel is purged with carbon monoxide, and the mixture is stirred under a CO atmosphere (1 atm) at 90 °C for 12 hours.

      • The reaction mixture is cooled to room temperature and diluted with diethyl ether.

      • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude dienone is used directly in the next step.

    • Nazarov Cyclization:

      • The crude dienone is dissolved in anhydrous dichloromethane and cooled to 0 °C.

      • SnCl₄ is added dropwise, and the reaction is stirred at ambient temperature for 1 hour.

      • The reaction is quenched with saturated aqueous sodium bicarbonate.

      • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

      • The residue is purified by flash chromatography to yield the pentacyclic dienone.

  • Yield: 97% for the Stille carbonylation and 82% for the Nazarov cyclization.

Visualizations

Logical Flow of the Smith Total Synthesis of (-)-Calyciphylline N

The following diagram illustrates the overall synthetic strategy for (-)-Calyciphylline N, highlighting the key bond formations and transformations.

smith_synthesis_flowchart A Acyclic Triene Precursor B Bicyclo[2.2.2]octane Core A->B Intramolecular Diels-Alder C Tetracyclic Intermediate B->C Multi-step Elaboration D Pentacyclic Dienone C->D Stille Carbonylation/ Nazarov Cyclization E Elaborated Core Structure D->E Further Functionalization F (-)-Calyciphylline N E->F Final Ring Closure and Deprotection

Caption: A flowchart of the Smith group's total synthesis of (-)-Calyciphylline N.

Key Ring-Forming Strategies for the this compound Core

This diagram illustrates the different key reactions employed by various research groups to construct the core structure of this compound-type alkaloids.

calyciphylline_strategies cluster_smith Smith Strategy cluster_li Li Strategy cluster_xu Xu Strategy cluster_dixon Dixon Strategy Smith_Start Acyclic Precursor Smith_Key Intramolecular Diels-Alder Smith_Start->Smith_Key Smith_Core Bicyclo[2.2.2]octane Core Smith_Key->Smith_Core Li_Start Ynone Precursor Li_Key Intramolecular [3+2] Cycloaddition Li_Start->Li_Key Li_Core Pentacyclic Intermediate Li_Key->Li_Core Xu_Start Diallylic Alcohol Xu_Key Oxidative Nazarov Electrocyclization Xu_Start->Xu_Key Xu_Core Pentacyclic Enone Xu_Key->Xu_Core Dixon_Start Acyclic Precursor Dixon_Key Prototropic Shift/ Diels-Alder Cascade Dixon_Start->Dixon_Key Dixon_Core ACD Tricyclic Core Dixon_Key->Dixon_Core

Caption: Key ring-forming strategies in recent this compound-type alkaloid syntheses.

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Calyciphylline N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the pivotal intramolecular Diels-Alder (IMDA) reaction employed in the total synthesis of (-)-Calyciphylline N, a complex Daphniphyllum alkaloid. This key transformation establishes the core bicyclo[2.2.2]octane structure of the molecule with a high degree of stereocontrol.

Introduction

The total synthesis of architecturally complex natural products like Calyciphylline N presents significant challenges in stereoselective bond formation and ring construction. In the synthesis developed by Shvartsbart and Smith, a substrate-controlled, Lewis acid-promoted intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) serves as a cornerstone of the strategy.[1][2] This reaction efficiently constructs the bicyclic core and sets four contiguous stereocenters in a single step.[1][2] The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid was found to be crucial for achieving high diastereoselectivity in the cycloaddition.[3]

Key Features of the Intramolecular Diels-Alder Reaction

  • Substrate: A silicon-tethered triene, specifically an acrylate derivative, is utilized as the precursor for the IMDA reaction.

  • Reaction Type: An intramolecular [4+2] cycloaddition.

  • Promoter: The Lewis acid diethylaluminum chloride (Et₂AlCl) is essential for promoting the reaction and ensuring high stereoselectivity.

  • Outcome: The reaction leads to the formation of a bicyclo[2.2.2]octane core with the desired stereochemistry. A high diastereomeric ratio of 9:1 was achieved for the desired cycloadduct.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis leading to and proceeding from the key intramolecular Diels-Alder reaction.

IMDA_Workflow A Preparation of Silicon-Tethered Triene B Intramolecular Diels-Alder Cycloaddition A->B Et2AlCl C Formation of Bicyclic Ester (-)-5 B->C D Further Elaboration to (-)-Calyciphylline N C->D

Caption: Synthetic workflow for the intramolecular Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the intramolecular Diels-Alder reaction step in the synthesis of (-)-Calyciphylline N.

ParameterValueReference
Substrate Silicon-Tethered Acrylate Triene
Lewis Acid Promoter Diethylaluminum Chloride (Et₂AlCl)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Temperature -78 °C to room temperature
Diastereomeric Ratio 9:1
Yield 50% (over two steps)

Experimental Protocol: Synthesis of Bicyclic Ester (-)-5

This protocol is adapted from the total synthesis of (-)-Calyciphylline N by Shvartsbart and Smith.

Materials:

  • Silicon-tethered triene precursor

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the silicon-tethered triene precursor in anhydrous dichloromethane is prepared under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, a 1.0 M solution of diethylaluminum chloride in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the bicyclic ester (-)-5 as a mixture of diastereomers.

Characterization:

The structure and stereochemistry of the product, bicyclic ester (-)-5, were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Signaling Pathway Analogy

While not a biological signaling pathway, the reaction mechanism can be visualized as a cascade of events initiated by the Lewis acid.

Reaction_Pathway cluster_0 Reaction Initiation cluster_1 Transition State cluster_2 Product Formation A Silicon-Tethered Triene C Lewis Acid-Acrylate Complex A->C B Et2AlCl (Lewis Acid) B->C D Endo Transition State Favored C->D E Cycloaddition D->E F Bicyclic Ester (-)-5 (Major Diastereomer) E->F

Caption: Logical pathway of the Lewis acid-promoted IMDA reaction.

Conclusion

The intramolecular Diels-Alder reaction is a powerful and efficient method for the construction of the core structure of Calyciphylline N. The use of a silicon tether and a Lewis acid promoter are key to the success of this transformation, providing high levels of stereocontrol. This protocol and the associated data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols: Nazarov Cyclization for the Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the Nazarov cyclization in the synthesis of the core structure of Calyciphylline A-type alkaloids. The protocols are based on methodologies reported in the total synthesis of members of this natural product family.

Introduction

The this compound-type alkaloids are a structurally complex class of natural products that have garnered significant interest from the synthetic chemistry community. A key challenge in the synthesis of these molecules is the construction of their intricate polycyclic core. The Nazarov cyclization, a powerful method for the formation of cyclopentenones from divinyl ketones, has emerged as a strategic reaction to forge a key five-membered ring within the this compound scaffold. This document outlines two distinct protocols for this transformation: a classical Lewis acid-promoted Nazarov cyclization and a more recent oxidative variant.

Data Presentation

The following table summarizes quantitative data for representative Nazarov cyclization reactions used in the synthesis of this compound-type alkaloid cores.

EntryPrecursorPromoter/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
1Divinyl ketone intermediate for (-)-Calyciphylline NSnCl₄CH₂Cl₂rt0.5Tricyclic enone82[1][2]
2Silyl-dienone intermediate for (-)-Calyciphylline NHBF₄·OEt₂CH₂Cl₂rt1Silyl (B83357) fluoride (B91410) tricycle82[2]
3Unfunctionalized diallylic alcoholTEMPO⁺BF₄⁻, 2,6-lutidineDCE8012Pentacyclic enone80

Experimental Protocols

Protocol 1: SnCl₄-Promoted Nazarov Cyclization in the Synthesis of (-)-Calyciphylline N Core

This protocol describes the tin(IV) chloride-promoted Nazarov cyclization to form a key tricyclic intermediate in the total synthesis of (-)-Calyciphylline N.[1][2]

Materials:

  • Divinyl ketone precursor

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the divinyl ketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.02 M) at 0 °C under an inert atmosphere (argon or nitrogen), add SnCl₄ (1.0 M solution in CH₂Cl₂, 2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic enone.

Protocol 2: One-Pot Nazarov Cyclization/Proto-desilylation in the Synthesis of (-)-Calyciphylline N Core

This protocol details a one-pot procedure combining a Nazarov cyclization with a subsequent proto-desilylation, a key step in the advanced stages of the (-)-Calyciphylline N synthesis.

Materials:

  • Silyl-dienone precursor

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the silyl-dienone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M) at room temperature under an inert atmosphere, add HBF₄·OEt₂ (5.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the silyl fluoride containing tricyclic product.

Protocol 3: Oxidative Nazarov Cyclization for a this compound-type Core

This protocol outlines a novel oxidative Nazarov cyclization of an unfunctionalized diallylic alcohol, a key transformation in the synthesis of several this compound-type alkaloids.

Materials:

  • Diallylic alcohol precursor

  • 2,2,6,6-Tetramethylpiperidinyloxyl tetrafluoroborate (B81430) (TEMPO⁺BF₄⁻)

  • 2,6-Lutidine

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the diallylic alcohol precursor (1.0 equiv) in anhydrous DCE (0.01 M) under an inert atmosphere, add 2,6-lutidine (3.0 equiv) followed by TEMPO⁺BF₄⁻ (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with CH₂Cl₂ (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to give the desired pentacyclic enone.

Visualizations

Reaction Pathway

Nazarov_Mechanism cluster_0 Lewis Acid Promoted cluster_1 Oxidative Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + LA Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-electrocyclization (conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone - H⁺ - LA Diallylic_Alcohol Diallylic Alcohol Oxidized_Intermediate Oxidized Intermediate Diallylic_Alcohol->Oxidized_Intermediate Oxidant (e.g., TEMPO⁺) Nazarov_Product Cyclopentenone Oxidized_Intermediate->Nazarov_Product Nazarov Cyclization

Caption: Generalized mechanisms of the Lewis acid-promoted and oxidative Nazarov cyclizations.

Experimental Workflow

Experimental_Workflow Start Reactant Preparation Reaction Nazarov Cyclization Add reagents under inert atmosphere Stir at specified temperature and time Start->Reaction Quench Reaction Quenching Add aqueous solution (e.g., NH₄Cl, NaHCO₃) Reaction->Quench Workup Aqueous Workup Layer separation Extraction with organic solvent Washing with brine Quench->Workup Drying Drying and Filtration Dry over anhydrous salt (e.g., Na₂SO₄) Filter Workup->Drying Concentration Solvent Removal Rotary evaporation Drying->Concentration Purification Purification Flash column chromatography Concentration->Purification Analysis Product Characterization | {NMR, MS, etc.} Purification->Analysis

Caption: A typical experimental workflow for the Nazarov cyclization.

References

Application Notes and Protocols for the Late-Stage Functionalization of the Calyciphylline A Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced synthetic strategies for the late-stage functionalization of complex intermediates in the synthesis of Calyciphylline A-type alkaloids. The protocols outlined below are based on divergent synthetic approaches that enable the generation of multiple, structurally diverse analogs from a common precursor. This methodology is invaluable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents based on the this compound scaffold.

The primary strategy highlighted is the use of late-stage divinyl carbinol rearrangements, which allows for the selective formation of different core structures, leading to a variety of natural product analogs. This approach circumvents the challenges of de novo synthesis for each analog and provides an efficient pathway to explore the chemical space around the this compound core.

Data Presentation: Divergent Synthesis of this compound-Type Alkaloids

The following table summarizes the yields of different this compound-type alkaloids synthesized from a common late-stage intermediate via distinct rearrangement pathways. This data is critical for researchers planning to generate a library of analogs for biological screening.

Common PrecursorRearrangement StrategyProductYield (%)
Tertiary Divinyl Carbinol IntermediateOxidative Nazarov Electrocyclization(-)-10-Deoxydaphnipaxianine A51
Tertiary Divinyl Carbinol IntermediateTransannular Allylic Alcohol Rearrangement(+)-Daphlongamine E65
(+)-Daphlongamine Em-CPBA Oxidation(+)-Calyciphylline R91

Key Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the divergent synthetic strategy and a general experimental workflow for a key late-stage functionalization reaction.

G cluster_0 Divergent Synthesis Strategy Common Precursor Common Precursor Rearrangement_1 Oxidative Nazarov Electrocyclization Common Precursor->Rearrangement_1 Path A Rearrangement_2 Transannular Allylic Alcohol Rearrangement Common Precursor->Rearrangement_2 Path B Product_A (-)-10-Deoxydaphnipaxianine A Rearrangement_1->Product_A Product_B (+)-Daphlongamine E Rearrangement_2->Product_B Oxidation m-CPBA Oxidation Product_C (+)-Calyciphylline R Oxidation->Product_C Product_B->Oxidation

Caption: Divergent reaction pathways from a common precursor.

G cluster_1 General Experimental Workflow Start Dissolve Precursor in Anhydrous Solvent Reagents Add Oxidizing Agent (e.g., IBX) and Additives Start->Reagents Reaction Stir at Specified Temperature (e.g., 80 °C) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction (e.g., with Na2S2O3 soln) Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Flash Column Chromatography Extraction->Purification

Caption: Workflow for Oxidative Nazarov Electrocyclization.

Experimental Protocols

The following are detailed protocols for the key late-stage functionalization reactions. These methods are designed to be reproducible in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of (-)-10-Deoxydaphnipaxianine A via Oxidative Nazarov Electrocyclization

This protocol describes the conversion of a late-stage tertiary divinyl carbinol intermediate into the core structure of (-)-10-deoxydaphnipaxianine A.

Materials:

Procedure:

  • To a solution of the tertiary divinyl carbinol precursor (1.0 eq) in a 1:1 mixture of anhydrous DMF and anhydrous DMSO (0.02 M), add IBX (3.0 eq).

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically after 2 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-10-deoxydaphnipaxianine A.

Protocol 2: Synthesis of (+)-Daphlongamine E via Transannular Allylic Alcohol Rearrangement

This protocol details the acid-catalyzed rearrangement of the same tertiary divinyl carbinol intermediate to yield (+)-daphlongamine E.

Materials:

  • Tertiary divinyl carbinol precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tertiary divinyl carbinol precursor (1.0 eq) in anhydrous DCM (0.01 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (20.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (+)-daphlongamine E.

Protocol 3: Synthesis of (+)-Calyciphylline R from (+)-Daphlongamine E

This protocol describes the simple and efficient N-oxidation of (+)-daphlongamine E to produce (+)-calyciphylline R.

Materials:

  • (+)-Daphlongamine E

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-daphlongamine E (1.0 eq) in anhydrous DCM (0.02 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (+)-calyciphylline R.

Application Notes: Stille Carbonylation in the Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stille carbonylation is a powerful palladium-catalyzed cross-coupling reaction that forms a ketone by uniting an organostannane and an organic electrophile with a molecule of carbon monoxide. This reaction has proven to be a robust and reliable method for carbon-carbon bond formation, particularly in the intricate context of natural product synthesis. Its tolerance of a wide range of functional groups and typically mild reaction conditions make it an invaluable tool for late-stage modifications of complex molecular architectures, such as those found in alkaloids. These nitrogen-containing natural products often possess dense stereochemical information and sensitive functionalities, demanding highly selective and efficient synthetic methodologies. The Stille carbonylation provides an elegant solution for the introduction of a carbonyl moiety, which can serve as a key handle for further structural elaboration.

Application in Strychnos Alkaloid Synthesis

A classic and illustrative example of the Stille carbonylation's power in complex alkaloid synthesis is its application in the enantioselective total synthesis of (–)-strychnine by the Overman group.[1][2][3] Strychnine, a heptacyclic indole (B1671886) alkaloid, presents a formidable synthetic challenge due to its structural complexity. In their strategy, Overman and coworkers utilized a carbonylative Stille coupling to forge a key carbon-carbon bond, setting the stage for a subsequent cascade reaction to construct the intricate CDE ring system of the alkaloid.[2]

The reaction coupled a complex vinyl stannane (B1208499) with a triazone-protected o-iodoaniline derivative. The introduction of the carbonyl group at this specific juncture was critical, as the resulting ketone was later transformed into a vinyl group via a Wittig reaction, a necessary precursor for the key aza-Cope–Mannich rearrangement.[2] This strategic use of the Stille carbonylation highlights its ability to facilitate complex bond constructions under conditions that preserve the integrity of other sensitive functional groups within the molecule.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents should be used, and reagents should be of high purity. Carbon monoxide is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.

Protocol: Stille Carbonylation in the Total Synthesis of (–)-Strychnine (Overman Synthesis)

This protocol describes the coupling of vinyl stannane 1 and aryl iodide 2 to yield ketone 3 .[1][4][5]

Reactants:

  • 1 : (1R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-((Z)-3-((triisopropylsilyl)oxy)but-1-en-1-yl)cyclopent-2-en-1-yl trimethylstannane

  • 2 : 1-(2-Iodophenyl)-4-methyl-1,2,4-triazolidine-3,5-dione

Reaction Scheme:

Procedure:

  • To a solution of the vinyl stannane 1 (1.0 equiv) and the aryl iodide 2 (1.2 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) is added lithium chloride (LiCl, 4.0 equiv).

  • The resulting mixture is degassed by bubbling argon through the solution for 15-20 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv) and triphenylarsine (B46628) (Ph₃As, 0.22 equiv) are then added.

  • The reaction vessel is purged with carbon monoxide (CO) and then maintained under a positive pressure of CO (3.5 atm) using a balloon or a pressure regulator.

  • The reaction mixture is heated to 70 °C and stirred vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ketone 3 .

Data Presentation

EntryElectrophileStannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Pressure (atm)Time (h)Yield (%)Ref.
1Aryl Iodide 2 Vinyl Stannane 1 Pd₂(dba)₃ (2.5)Ph₃As (22)LiClNMP703.5N/A80[1][4]

Visualizations

General Catalytic Cycle of Stille Carbonylation

Stille_Carbonylation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd->PdII_RX CO_ins CO Insertion AcylPd R¹(CO)-Pd(II)L₂-X PdII_RX->AcylPd CO_ins->AcylPd Transmetal Transmetalation PdII_R1COR2 R¹(CO)-Pd(II)L₂-R² AcylPd->PdII_R1COR2 Transmetal->PdII_R1COR2 SnX X-SnR₃ Transmetal->SnX PdII_R1COR2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-CO-R² RedElim->Product Stannane R²-SnR₃ Stannane->Transmetal Halide R¹-X Halide->OxAdd CO_gas CO CO_gas->CO_ins

Caption: General catalytic cycle for the Stille carbonylation reaction.

Experimental Workflow for Overman's Stille Carbonylation

Overman_Stille_Workflow start Start add_reagents 1. Add vinyl stannane (1), aryl iodide (2), and LiCl to NMP. start->add_reagents degas 2. Degas solution with argon. add_reagents->degas add_catalyst 3. Add Pd₂(dba)₃ and Ph₃As. degas->add_catalyst purge_co 4. Purge with CO and maintain CO atmosphere (3.5 atm). add_catalyst->purge_co heat 5. Heat to 70 °C with stirring. purge_co->heat monitor 6. Monitor reaction by TLC. heat->monitor workup 7. Cool, dilute with ether, wash with H₂O and brine. monitor->workup Reaction Complete dry 8. Dry (Na₂SO₄), filter, and concentrate. workup->dry purify 9. Purify by flash chromatography. dry->purify product Ketone Product (3) purify->product

Caption: Step-by-step workflow for the Stille carbonylation protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Alkenylation in ABC Ring System Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the construction of complex ABC tricyclic ring systems utilizing palladium-catalyzed alkenylation reactions. This powerful synthetic strategy has proven instrumental in the total synthesis of numerous natural products and the development of novel pharmaceutical scaffolds. The intramolecular Mizoroki-Heck reaction and related cascade cyclizations are highlighted as key methodologies for forging intricate carbocyclic and heterocyclic frameworks.

Introduction

The construction of polycyclic ring systems is a cornerstone of organic synthesis, particularly in the pursuit of complex molecular architectures found in natural products and medicinally relevant compounds. Among the myriad of synthetic tools available, palladium-catalyzed reactions have emerged as a highly versatile and efficient method for carbon-carbon bond formation. Specifically, intramolecular alkenylation reactions, such as the Mizoroki-Heck reaction, have been extensively employed to construct mono- and polycyclic systems.[1] This methodology is particularly powerful for the synthesis of ABC ring systems, which are common structural motifs in steroids, terpenoids, and alkaloids.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with a tethered alkene.[2][3] This process allows for the formation of a new carbon-carbon bond and the concomitant closure of a ring. By carefully designing the substrate and reaction conditions, chemists can control the regioselectivity and stereoselectivity of the cyclization, enabling the construction of complex polycyclic systems with multiple stereocenters. Furthermore, cascade reactions initiated by an intramolecular carbopalladation can lead to the rapid assembly of multiple rings in a single synthetic operation, significantly enhancing synthetic efficiency.[2][4]

This document will detail the application of these powerful reactions through specific case studies, providing comprehensive experimental protocols and summarizing key quantitative data.

Case Study 1: Synthesis of the ABC Ring System of Jiadifenin via a Mizoroki-Heck Reaction

The sesquiterpenoid Jiadifenin, isolated from Illicium jiadifengpi, possesses a unique cage-like tetracyclic structure and exhibits significant neurite outgrowth-promoting activity, making it a compelling target for synthetic chemists.[5][6] A key step in the synthesis of its ABC ring system involves a protic solvent-activated intramolecular Mizoroki-Heck reaction to construct the A ring and the C(9) quaternary carbon.[5][6]

Reaction Scheme

G cluster_0 Mizoroki-Heck Cyclization for Jiadifenin ABC Ring Core start Precursor (Aryl Bromide-Alkene) intermediate Pd(0) Complex start->intermediate Pd(OAc)2, PPh3, Ag2CO3, i-PrOH/H2O product ABC Ring System of Jiadifenin intermediate->product Intramolecular Alkenylation G cluster_1 Enantioselective Intramolecular Heck Reaction for Steroid Core start Aryl Triflate Precursor intermediate Chiral Pd(0) Complex start->intermediate Pd2(dba)3, (R)-DTBM-SEGPHOS, PMP, Toluene product Chiral Tricyclic Steroid Core intermediate->product Asymmetric Cyclization G cluster_2 Cascade Cyclization for Polycyclic N-Fused Heterocycles start Aryl Halide-Alkyne Precursor intermediate1 Arylpalladium(II) Intermediate start->intermediate1 Pd(OAc)2, K2CO3, LiCl, p-xylene intermediate2 Vinylpalladium(II) Intermediate intermediate1->intermediate2 Carbopalladation (5-endo-dig) product Polycyclic N-Fused Heterocycle intermediate2->product Intramolecular C-H Activation

References

Application Notes and Protocols for the Synthesis of Calyciphylline A-Type Alkaloid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids, a prominent subfamily of the architecturally complex Daphniphyllum alkaloids, have garnered significant attention from the synthetic chemistry community.[1][2][3][4] These natural products exhibit a wide range of intriguing biological activities, including anti-HIV, cytotoxic, and neurotrophic properties, making them attractive targets for drug discovery and development.[1] Their complex, polycyclic, and often caged skeletons present formidable synthetic challenges, driving the development of innovative and elegant chemical strategies.[1][5][6] This document provides an overview of key synthetic strategies and detailed protocols for the construction of this compound-type alkaloid libraries, intended to serve as a guide for researchers in the field.

Core Synthetic Strategies and Key Transformations

The synthesis of the intricate frameworks of this compound-type alkaloids has been approached through various innovative strategies. These approaches often feature key transformations that enable the efficient construction of the characteristic polycyclic systems.

A prominent strategy involves a divergent approach utilizing late-stage diallylic alcohol rearrangements . This methodology allows for the synthesis of multiple members of the alkaloid family from a common intermediate.[1][2] Key reactions in this strategy include:

  • Oxidative Nazarov Electrocyclization: An unprecedented method for constructing cyclopentenone moieties from unfunctionalized diallylic alcohols.[1][2]

  • Transannular Allylic Alcohol Rearrangement: An unusual rearrangement that facilitates the formation of complex ring systems.[1]

Another powerful strategy centers around cycloaddition reactions to assemble the core ring structures. These include:

  • Intramolecular Diels-Alder Reaction: A highly diastereoselective method to construct bicyclic cores and set multiple contiguous stereocenters.[5][6][7]

  • [5+2] Cycloaddition: A concise route for the construction of the seven-membered ring present in the ACDE ring skeleton.[8][9]

  • 1,3-Dipolar Cycloaddition: Utilized to construct the core skeleton of these alkaloids.[1]

Other critical transformations that have been employed in the total synthesis of these complex molecules include:

  • Stille Carbonylation: An efficient method for introducing carbonyl groups in sterically hindered environments.[5][6]

  • One-pot Nazarov Cyclization/Proto-desilylation: A sequence that completes ring formation and activates a silicon moiety for further transformations.[5][6]

  • Stereocontrolled Aldol (B89426) Cyclization: A key step for piperidine (B6355638) ring closure in the synthesis of the ABC-tricyclic framework.[10][11]

  • Intramolecular Heck Coupling and Regioselective Pinacol Coupling: These reactions are instrumental in forming key carbon-carbon bonds within the polycyclic structure.[1][2]

  • Nitrile Hydration using a "donor-acceptor" Platinum Catalyst: A highly efficient method for the conversion of nitriles to amides.[1][2][3]

The following sections provide detailed protocols for some of these key transformations, based on published literature.

Experimental Protocols

Protocol 1: Synthesis of the ABC-Tricyclic Framework via Stereocontrolled Aldol Cyclization

This protocol describes a method for constructing the functionalized ABC-tricyclic framework, a key building block for many this compound-type alkaloids. The synthesis involves a radical cyclization to form the hydroindole system, followed by a stereocontrolled aldol cyclization to close the piperidine ring.[10][11]

Experimental Workflow:

A Carvone Derivative B Aza-Michael Addition A->B 7-step sequence C Hydroindole Formation (Radical Cyclization) B->C D Piperidine Ring Closure (Aldol Cyclization) C->D Key Step E ABC-Tricyclic Core D->E cluster_common Common Pathway cluster_divergent Divergent Pathways A Starting Materials B Common Intermediate (Diallylic Alcohol) A->B Multi-step synthesis C Oxidative Nazarov Electrocyclization B->C D Transannular Allylic Alcohol Rearrangement B->D E (-)-10-deoxydaphnipaxianine A C->E F (+)-daphlongamine E D->F G (+)-calyciphylline R F->G Oxidation A Silicon-tethered Acrylate B Intramolecular Diels-Alder A->B C Bicyclic Core B->C D Sterically Encumbered Vinyl Triflate E Stille Carbonylation D->E F Intermediate E->F G One-pot Nazarov Cyclization/ Proto-desilylation F->G H DEF Ring System G->H

References

The Elegant Dance of Radicals: A Powerful Strategy in Daphniphyllum Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have long presented a formidable challenge to synthetic chemists. Their intricate, polycyclic frameworks, often featuring multiple stereocenters and unique cage-like architectures, demand innovative and efficient synthetic strategies. Among the various approaches developed, radical cyclization has emerged as a powerful tool, enabling the construction of key carbocyclic and heterocyclic ring systems with remarkable regio- and stereoselectivity. This Application Note explores pivotal examples of radical cyclization in the synthesis of Daphniphyllum alkaloids, providing detailed protocols and quantitative data to guide future research and drug development endeavors.

Application Notes

The application of radical cyclization in the synthesis of Daphniphyllum alkaloids offers several distinct advantages. These reactions often proceed under mild conditions, tolerating a wide range of functional groups that might be sensitive to ionic or organometallic reagents. This functional group compatibility is particularly valuable in the context of complex, multi-step syntheses. Furthermore, radical cyclizations can be designed as cascade reactions, allowing for the rapid assembly of multiple rings in a single, efficient step, significantly shortening synthetic sequences.

Key strategies employing radical cyclizations in this field include:

  • Tandem Radical Cyclizations of Neutral Aminyl Radicals: This approach has been successfully utilized to construct the ABC tricyclic core of calyciphylline A and daphnicyclidin A-type alkaloids. The generation of a nitrogen-centered radical initiates a cascade that forms both a C-N and a C-C bond, rapidly building the characteristic bridged ring system.

  • Radical Cyclization Cascades of Dienynes: In the total synthesis of (-)-caldaphnidine O, a complex bukittinggine-type alkaloid, a sophisticated radical cyclization cascade was the key step. This transformation masterfully constructed the entire hexacyclic ring system from a tetracyclic dienyne precursor in a single operation.[1][2]

  • Reductive Radical Cyclizations: The formation of challenging seven-membered rings, often a hurdle in complex natural product synthesis, has been addressed using reductive radical cyclization. In the total synthesis of daphenylline (B12778079), a 7-exo-trig radical cyclization was employed to forge the seven-membered ring within the intricate hexacyclic core.

  • Atom Transfer Radical Cyclization (ATRC) of Trichloroacetamides: This method has proven effective for the synthesis of lactam-containing building blocks, which are common motifs in various Daphniphyllum alkaloids. Both 5-endo-trig and 6-exo-trig cyclizations have been developed to access key intermediates for the synthesis of this compound-type alkaloids.

These examples highlight the versatility and power of radical chemistry in navigating the complexities of Daphniphyllum alkaloid synthesis. The ability to forge intricate ring systems with high control and efficiency makes radical cyclization a cornerstone of modern synthetic strategy in this area.

Quantitative Data Summary

The following tables summarize the quantitative data for key radical cyclization reactions in the synthesis of various Daphniphyllum alkaloids and their core structures.

Reaction Substrate Product Yield (%) d.r. Reference
Tandem Aminyl Radical CyclizationN-chloro-N-((1R,5S)-5-(prop-2-yn-1-yl)-6-methylenecyclohex-2-en-1-yl)propan-2-amine(1R,4S,5S)-4-methyl-1-(prop-2-yn-1-yl)-2-azabicyclo[2.2.2]oct-5-ene74single diastereomerStockdill et al.
Radical Cyclization CascadeTetracyclic Dienyne PrecursorHexacyclic Core of (-)-Caldaphnidine O45-Xu et al.[1]
Reductive Radical CyclizationPentacyclic IodideHexacyclic Core of Daphenylline65-Li et al.
5-endo-trig Trichloroacetamide CyclizationN-(cyclohex-1-en-1-yl)-2,2,2-trichloro-N-tosylacetamide1-tosyl-3a-trichloromethyl-3a,4,5,6,7,7a-hexahydro-1H-indole-2-one85-Bonjoch et al.

Key Experimental Protocols

Tandem Cyclization of a Neutral Aminyl Radical (Stockdill et al.)

Synthesis of the ABC Tricyclic Core of this compound-type Alkaloids

To a solution of the N-chloroamine precursor (1.0 equiv) in degassed toluene (B28343) (0.01 M) at 110 °C was added a solution of AIBN (0.5 equiv) and Bu₃SnH (2.0 equiv) in degassed toluene via syringe pump over 1 hour. The reaction mixture was stirred at 110 °C for an additional 1 hour. The solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of 10% to 50% ethyl acetate (B1210297) in hexanes) to afford the tricyclic product.

Radical Cyclization Cascade for (-)-Caldaphnidine O Synthesis (Xu et al.)

Formation of the Hexacyclic Core

To a solution of the tetracyclic dienyne (1.0 equiv) in degassed toluene (0.005 M) at 80 °C was added (TMS)₃SiH (3.0 equiv) and AIBN (0.2 equiv). The reaction mixture was stirred at 80 °C for 4 hours. The solvent was evaporated under reduced pressure, and the residue was purified by preparative thin-layer chromatography (petroleum ether/ethyl acetate = 3:1) to give the hexacyclic product.[1]

Reductive Radical Cyclization in Daphenylline Synthesis (Li et al.)

Formation of the Seven-Membered Ring

A solution of the pentacyclic iodide (1.0 equiv), (TMS)₃SiH (5.0 equiv), and AIBN (0.5 equiv) in anhydrous toluene (0.01 M) was heated at 110 °C for 2 hours. The reaction mixture was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in petroleum ether) to yield the hexacyclic product.

Visualizations

radical_cyclization_cascade cluster_propagation Propagation Cascade AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ TMS3Si_Radical (TMS)3Si• Initiator_Radical->TMS3Si_Radical H abstraction TMS3SiH (TMS)3SiH Dienyne Tetracyclic Dienyne TMS3Si_Radical->Dienyne Vinyl_Radical Vinyl Radical Dienyne->Vinyl_Radical (TMS)3Si• addition Cyclized_Radical_1 5-exo-dig Cyclized Radical Vinyl_Radical->Cyclized_Radical_1 Cyclized_Radical_2 6-endo-trig Cyclized Radical Cyclized_Radical_1->Cyclized_Radical_2 Cyclized_Radical_3 6-exo-trig Cyclized Radical Cyclized_Radical_2->Cyclized_Radical_3 Hexacyclic_Radical Hexacyclic Radical Cyclized_Radical_3->Hexacyclic_Radical Hexacyclic_Product Hexacyclic Product Hexacyclic_Radical->Hexacyclic_Product H abstraction from (TMS)3SiH

Caption: Radical Cyclization Cascade in (-)-Caldaphnidine O Synthesis.

aminyl_radical_cyclization cluster_workflow Experimental Workflow cluster_mechanism Key Mechanistic Steps Start Dissolve N-chloroamine in degassed toluene Heat Heat to 110 °C Start->Heat Syringe_Pump Add AIBN and Bu3SnH in toluene via syringe pump (1 hour) Heat->Syringe_Pump Stir Stir at 110 °C (1 hour) Syringe_Pump->Stir Evaporate Remove solvent in vacuo Stir->Evaporate Purify Flash Column Chromatography Evaporate->Purify Product Tricyclic Product Purify->Product N_Chloroamine N-Chloroamine Precursor Aminyl_Radical Neutral Aminyl Radical N_Chloroamine->Aminyl_Radical Bu3Sn• Cyclization_1 6-exo Cyclization onto Enone Aminyl_Radical->Cyclization_1 Carbon_Radical Carbon-centered Radical Cyclization_1->Carbon_Radical Cyclization_2 5-exo Cyclization onto Alkyne Carbon_Radical->Cyclization_2 Vinyl_Radical Vinyl Radical Cyclization_2->Vinyl_Radical Final_Product Tricyclic Product Vinyl_Radical->Final_Product H abstraction from Bu3SnH

References

Application Notes and Protocols for the Stereocontrolled Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids, a subgroup of the architecturally complex Daphniphyllum alkaloids, present a formidable challenge to synthetic chemists due to their intricate, polycyclic, and often caged skeletons.[1] These natural products exhibit a range of interesting biological activities, including anti-HIV, cytotoxic, and neurotrophic properties, making them attractive targets for drug discovery and development.[1] A key structural feature of many this compound-type alkaloids is the highly congested [6-6-5-7] tetracyclic core, often with multiple contiguous stereocenters, including all-carbon quaternary centers.[2] The stereocontrolled synthesis of this core is a critical endeavor, paving the way for the total synthesis of these fascinating molecules and their analogues for further biological evaluation.

This document provides detailed application notes and experimental protocols for key strategies in the stereocontrolled synthesis of the this compound core, drawing from notable synthetic efforts in the field.

Synthetic Strategies Overview

Several innovative strategies have been developed to tackle the stereochemical challenges inherent in the synthesis of the this compound core. These approaches often focus on the efficient construction of the characteristic bridged morphan subunit and the congested carbocyclic rings. Key strategic disconnections and bond formations have been explored through various chemical transformations, including:

  • Radical Cyclizations: Tandem radical cyclizations of aminyl radicals have been effectively employed to construct the ABC tricyclic core.[2]

  • Aldol (B89426) Cyclizations: Stereocontrolled intramolecular aldol cyclizations have proven successful in forming the piperidine (B6355638) B ring.

  • [3+2] Cycloadditions: Intramolecular [3+2] cycloaddition reactions have been utilized to assemble the [5-6-7] tricyclic system.

  • Tandem Semipinacol Rearrangement/Nicholas Reaction: This powerful sequence has been developed for the diastereoselective construction of the spirocyclic A/B ring system and vicinal all-carbon quaternary centers.

  • Palladium-Catalyzed Alkenylation: Intramolecular alkenylation of ketones has been a key step in several syntheses of the ABC ring system.

The following sections will delve into the specifics of some of these key transformations, providing both quantitative data from reported syntheses and detailed experimental protocols.

Data Presentation: Comparison of Key Synthetic Steps

The following table summarizes quantitative data for selected key transformations in the synthesis of the this compound core and its analogues, allowing for a comparative assessment of different synthetic strategies.

Transformation Starting Material Product Reagents and Conditions Yield (%) Stereoselectivity Reference
Radical Cyclization Trichloroacetamide (B1219227) 2 Enelactam 3 AIBN, n-Bu3SnH, toluene (B28343), 110 °C76-
Aldol Cyclization Keto-aldehyde intermediateTricyclic alcoholKHMDS, THF, -78 °C85Diastereoselective
Intramolecular [3+2] Cycloaddition Unsaturated nitrile oxideTricyclic isoxazolineEt3N, CH2Cl2, rt75Diastereoselective
Tandem Semipinacol Rearrangement/Nicholas Reaction Propargyl-dicobalt complexSpirocyclic ketoneBF3·OEt2, CH2Cl2, -78 °C to rt82>20:1 dr
Pd-Catalyzed Enolate Alkenylation β-keto esterTricyclic enonePd(OAc)2, Yb(OTf)3, O2, toluene, 80 °C65-
Diastereoselective Methylation Tricyclic tosylate 8 Methylated tricycle 9 Me2CuLi, Et2O/THF, 0 °C51Retention of configuration

Key Synthetic Pathways and Logic

The following diagrams illustrate the logical flow of two distinct and noteworthy strategies for the construction of the this compound core.

G A Starting Ketone B Trichloroacetamide Formation A->B C Radical Cyclization (AIBN, n-Bu3SnH) B->C D Octahydroindole Intermediate C->D E Functional Group Manipulations D->E F Aldol Cyclization Precursor E->F G Intramolecular Aldol Cyclization (KHMDS) F->G H ABC Tricyclic Core G->H

Caption: Radical Cyclization and Aldol Cyclization Strategy.

G A Allylic Alcohol Precursor B Overman Rearrangement A->B C Allylic Amine Intermediate B->C D Heck Cyclization C->D E Cycloaddition Precursor D->E F Intramolecular [3+2] Cycloaddition E->F G [5-6-7] Tricyclic Core F->G

Caption: [3+2] Cycloaddition Strategy for the Tricyclic Core.

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of the this compound core, adapted from the literature.

Protocol 1: Radical Cyclization to Form the Hydroindole System

This protocol describes the formation of the enelactam core via a radical cyclization of a trichloroacetamide precursor.

Workflow:

G A Dissolve Trichloroacetamide in Toluene B Add AIBN and n-Bu3SnH A->B C Heat to 110 °C B->C D Monitor by TLC C->D E Quench and Extract D->E F Purify by Chromatography E->F

Caption: Workflow for Radical Cyclization.

Materials:

  • Trichloroacetamide precursor (2 )

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (n-Bu3SnH)

  • Toluene, anhydrous

  • Standard workup and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica (B1680970) gel)

Procedure:

  • A solution of the trichloroacetamide precursor (2 ) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • AIBN (catalytic amount) and n-Bu3SnH are added to the solution.

  • The reaction mixture is heated to 110 °C and stirred for the time required for the reaction to complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired enelactam (3 ).

Protocol 2: Stereocontrolled Aldol Cyclization for Piperidine Ring Closure

This protocol details the intramolecular aldol cyclization to form the ABC tricyclic ring system.

Workflow:

G A Prepare Solution of Aldol Precursor in THF B Cool to -78 °C A->B C Add KHMDS Solution B->C D Stir at -78 °C C->D E Quench with Saturated Aqueous NH4Cl D->E F Extract and Purify E->F

Caption: Workflow for Intramolecular Aldol Cyclization.

Materials:

  • Aldol cyclization precursor (keto-aldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Standard workup and purification reagents

Procedure:

  • A solution of the keto-aldehyde precursor in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of KHMDS in THF is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography to yield the tricyclic alcohol.

Protocol 3: Diastereoselective Installation of a Key Methyl Group

This protocol describes the substitution of a tosylate group with a methyl group with retention of configuration, a crucial step in establishing the correct stereochemistry.

Workflow:

G A Suspend CuI in Et2O B Cool to 0 °C A->B C Add MeLi Solution B->C D Add Tosylate Solution C->D E Stir at 0 °C D->E F Quench, Extract, and Purify E->F

Caption: Workflow for Diastereoselective Methylation.

Materials:

  • Tricyclic tosylate (8 )

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in Et2O

  • Diethyl ether (Et2O), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, CuI is suspended in anhydrous Et2O.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of MeLi in Et2O is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to form lithium dimethylcuprate (Me2CuLi).

  • A solution of the tricyclic tosylate (8 ) in a mixture of Et2O and THF is added dropwise to the cuprate (B13416276) solution via cannula.

  • The reaction is stirred for an additional 1.5 hours at 0 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.

  • The product is extracted with Et2O.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the methylated tricycle (9 ).

Conclusion

The stereocontrolled synthesis of the this compound core remains a significant area of research, driving the development of novel and efficient synthetic methodologies. The strategies and protocols outlined in this document highlight some of the key advances in this field. For researchers and professionals in drug development, these approaches provide a valuable toolkit for accessing the complex architecture of the Daphniphyllum alkaloids, enabling further investigation into their therapeutic potential. The continued innovation in synthetic chemistry will undoubtedly lead to even more elegant and practical routes to these fascinating natural products.

References

Biomimetic Synthesis of Calyciphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a member of the architecturally complex Daphniphyllum alkaloids, has garnered significant attention from the synthetic community due to its intricate polycyclic framework and potential biological activity. Biomimetic synthesis, which emulates nature's biosynthetic pathways, offers an elegant and efficient strategy to access such complex natural products. This document provides detailed application notes and protocols for the biomimetic synthesis of this compound and its key structural motifs. The approaches described herein are based on published synthetic strategies and aim to provide researchers with a comprehensive guide for laboratory implementation. Key transformations, including intramolecular Diels-Alder reactions, Nazarov cyclizations, and stereocontrolled aldol (B89426) cyclizations, are highlighted.

Introduction

The Daphniphyllum alkaloids are a large family of over 350 natural products characterized by their complex and often caged polycyclic skeletons.[1][2] Among these, the this compound-type alkaloids are a structurally unique subclass that has presented a formidable challenge to synthetic chemists.[3] A biomimetic approach to the synthesis of these molecules is particularly attractive as it can offer insights into their biosynthesis and potentially lead to more efficient and scalable synthetic routes.[4]

The biosynthetic hypothesis for many Daphniphyllum alkaloids, initially proposed by Heathcock and coworkers, has inspired several elegant biomimetic syntheses.[5] These strategies often involve cascade reactions that rapidly build molecular complexity from relatively simple precursors, mimicking the enzymatic processes in the plant. This document will detail synthetic strategies that leverage these biomimetic principles for the construction of the core structures of this compound-type alkaloids.

Synthetic Strategies and Key Reactions

The synthesis of this compound and its analogues involves the construction of a complex [6-6-5-7] tetracyclic core, which includes a bridged morphan subunit. Several research groups have developed strategies to assemble this intricate framework. A common theme in these approaches is the initial construction of a key tricyclic or tetracyclic intermediate, which is then further elaborated to the final natural product.

Key Biomimetic-Inspired Reactions:
  • Intramolecular Diels-Alder Reaction: This powerful cycloaddition is often employed to construct the bicyclic core and establish multiple stereocenters in a single step.

  • Nazarov Cyclization: This electrocyclic ring-closing reaction is utilized to form five-membered rings, such as the E ring in the Calyciphylline core.

  • Aldol Cyclization: Stereocontrolled intramolecular aldol cyclizations have been effectively used to form the piperidine (B6355638) ring (B ring) of the azatricyclic ABC ring system.

  • Radical Cyclization: Tandem radical cyclizations provide an efficient means to construct the hydroindole system and the piperidine ring.

  • Late-Stage Divinyl Carbinol Rearrangements: Unprecedented oxidative Nazarov electrocyclizations and allylic alcohol rearrangements have been used as key late-stage transformations in the divergent synthesis of several this compound-type alkaloids.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis of key intermediates and core structures of this compound-type alkaloids.

Protocol 1: Synthesis of the ABC-Tricyclic Framework via Stereocontrolled Aldol Cyclization

This protocol describes the synthesis of a functionalized ABC-tricyclic framework, a key building block for this compound-type alkaloids.

Scheme 1: Synthesis of the ABC Ring System

G cluster_0 Synthesis of ABC-Tricyclic Framework Lactam Lactam 3 Allylated_Lactam Allylated Lactam 4 Lactam->Allylated_Lactam 1. LHMDS, THF, -78 °C 2. Allyl bromide Tosylate Tosylate 8 Allylated_Lactam->Tosylate Multiple Steps (Radical Cyclization, Piperidine Ring Closure) Azatricycle Azatricycle 9 Tosylate->Azatricycle Me2CuLi, Et2O/THF, 0 °C

Caption: Synthesis of the ABC ring system of this compound-type alkaloids.

Materials:

  • Lactam 3

  • Lithium hexamethyldisilazide (LHMDS) solution (1 M in THF)

  • Allyl bromide

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution (1.6 M in Et2O)

  • Anhydrous diethyl ether (Et2O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous Na2CO3 solution

Procedure:

  • Allylation of Lactam 3:

    • A solution of lactam 3 (1.6 mmol) in anhydrous THF is cooled to -78 °C.

    • LHMDS solution (1 M in THF, 2.08 mL) is added dropwise.

    • The mixture is stirred for 30 minutes at -78 °C.

    • Allyl bromide (0.29 mL, 3.2 mmol) is added.

    • The reaction is allowed to warm to room temperature over 2 hours.

    • The reaction is quenched with a saturated aqueous NH4Cl solution (50 mL) and extracted with Et2O (3 x 20 mL).

    • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield allylated lactam 4.

  • Formation of Azatricycle 9 from Tosylate 8:

    • To a suspension of CuI (213 mg, 1.11 mmol) in Et2O (4.0 mL) at -20 °C, MeLi solution (1.6 M in Et2O, 1.26 mL) is added dropwise.

    • The reaction is warmed to 0 °C and stirred for 30 minutes.

    • A solution of tosylate 8 (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et2O-THF (5 mL) is added dropwise via cannula.

    • Stirring is continued for 1.5 hours.

    • A saturated aqueous Na2CO3 solution is added, and the mixture is extracted with Et2O (4 x 10 mL).

    • The combined organic layers are dried, filtered, and concentrated to give the azatricycle 9.

Protocol 2: Construction of the DEF Ring System via Nazarov Cyclization

This protocol outlines the formation of the DEF decahydrocyclopentazulene domain, a characteristic feature of (−)-calyciphylline N, a related alkaloid.

Scheme 2: Nazarov Cyclization for Ring E Formation

G cluster_1 Nazarov Cyclization Dienone Dienone (+)-45 Cyclopentenone Cyclopentenone (+)-46 Dienone->Cyclopentenone SnCl4, ambient temp.

Caption: Nazarov cyclization to form the E ring of a Calyciphylline analogue.

Materials:

Procedure:

  • A solution of dienone (+)-45 in anhydrous CH2Cl2 is prepared at ambient temperature.

  • SnCl4 is added to the solution.

  • The reaction proceeds with concomitant removal of the TBS protecting group to furnish cyclopentenone (+)-46.

  • The reaction is quenched and worked up to isolate the product.

Data Presentation

The following tables summarize quantitative data for key synthetic steps towards this compound-type alkaloids.

Table 1: Yields for the Synthesis of the ABC-Tricyclic Framework

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1Lactam 3Allylated Lactam 41. LHMDS, THF, -78 °C; 2. Allyl bromideNot specified in abstract
2Tosylate 8Azatricycle 9Me2CuLi, Et2O/THF, 0 °CNot specified in abstract
Overall-Azatricycle 910 steps8

Table 2: Yields for Key Transformations in the Synthesis of (-)-Calyciphylline N

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1Iodide (-)-12Aldehyde (-)-181. NaCN; 2. DIBAL-H91 (2 steps)
2Aldehyde (-)-18Cyclopentenone (-)-15Kozikowski protocol91
3Dienone (+)-45Cyclopentenone (+)-46SnCl4, ambient temp.82
4Aldehyde (+)-47Diene Ester (+)-491. Aldol condensation; 2. Corey oxidation85

Logical Workflow of a Biomimetic Approach

The following diagram illustrates a generalized workflow for the biomimetic synthesis of a this compound-type alkaloid, highlighting the key bond formations and ring closures.

G cluster_workflow Generalized Biomimetic Synthesis Workflow Start Acyclic Precursors Core_Construction Core Construction (e.g., Diels-Alder) Start->Core_Construction Ring_Formation_1 Ring B/C Formation (e.g., Aldol/Radical Cyclization) Core_Construction->Ring_Formation_1 Ring_Formation_2 Ring E/F Formation (e.g., Nazarov Cyclization) Ring_Formation_1->Ring_Formation_2 Late_Stage Late-Stage Functionalization & Rearrangements Ring_Formation_2->Late_Stage Target This compound (or analogue) Late_Stage->Target

Caption: Generalized workflow for the biomimetic synthesis of this compound.

Conclusion

The biomimetic synthesis of this compound and its congeners represents a significant achievement in natural product synthesis. The strategies outlined in these application notes, inspired by proposed biosynthetic pathways, provide a powerful platform for the construction of these complex molecules. By employing key transformations such as intramolecular Diels-Alder reactions, Nazarov cyclizations, and stereocontrolled aldol cyclizations, researchers can efficiently assemble the intricate polycyclic core of these fascinating alkaloids. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutic agents based on the Daphniphyllum alkaloid scaffold. Further exploration of these biomimetic pathways will undoubtedly lead to even more efficient and elegant syntheses of this important class of natural products.

References

Troubleshooting & Optimization

overcoming steric hindrance in Calyciphylline A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Calyciphylline A, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder reaction to form the core ring system is giving low diastereoselectivity. What can I do to improve it?

A1: Low diastereoselectivity in the intramolecular Diels-Alder reaction for the this compound core is a common issue due to steric congestion in the transition state. Thermal cyclization often results in a mixture of diastereomers.

Troubleshooting Suggestions:

  • Lewis Acid Catalysis: Employing a Lewis acid catalyst can promote a more organized transition state, enhancing stereoselectivity. Diethylaluminum chloride (Et₂AlCl) has been shown to effectively promote a stereoselective cycloaddition, affording a significantly improved diastereomeric ratio.

  • Substrate Modification: If Lewis acid catalysis is not sufficient, consider modifying the dienophile or diene to introduce directing groups that can favor the desired approach trajectory. A silicon-tethered acrylate (B77674) has been used successfully in the synthesis of related compounds to control the facial selectivity of the cycloaddition.[1][2]

Condition Diastereomeric Ratio (desired:undesired) Yield
ThermalComplex mixtureLow
Et₂AlCl9:150% (for two steps)[2][3]
Q2: I am having difficulty with the nucleophilic addition to the C9 carbonyl group. The reaction is sluggish and gives low yields. What is causing this and how can I overcome it?

A2: The C9 carbonyl in the this compound core is exceptionally sterically hindered. Inspection of molecular models reveals that the Bürgi-Dunitz trajectory for nucleophilic attack is obstructed from the top face by the C20 methyl group and from the bottom face by the concave shape of the molecule.[3] This steric hindrance makes direct nucleophilic additions, such as acetylide additions, extremely challenging, often resulting in no reaction even under forcing conditions.

Troubleshooting Strategies:

  • Alternative Strategy - Stille Carbonylation: Instead of a direct nucleophilic addition, a Stille carbonylative cross-coupling followed by a Nazarov cyclization has been successfully employed to construct the E ring. This approach bypasses the direct addition to the hindered carbonyl.

  • Substrate Modification prior to Cyclization: If the functionality is critical, consider introducing it at an earlier stage of the synthesis before the formation of the highly congested polycyclic system.

Q3: The stereoselective installation of the methyl group at C8 is proving difficult. What methods can be used to control the stereochemistry at this center?

A3: Establishing the correct stereochemistry of the C8 methyl group is crucial and can be challenging due to the surrounding steric environment. A substrate-controlled approach is often necessary.

Successful Approach:

A two-step sequence involving a stereocontrolled aldol (B89426) cyclization followed by a substitution reaction has been shown to be effective.

  • Stereocontrolled Aldol Cyclization: An intramolecular aldol reaction can be used to form the piperidine (B6355638) ring and set the stereochemistry of the resulting hydroxyl group at C8. The facial selectivity of the enol attack on the aldehyde is influenced by the conformation of the fused ring system.

  • Substitution with Retention of Configuration: The resulting hydroxyl group can be converted to a good leaving group, such as a tosylate. Subsequent substitution with a methyl nucleophile (e.g., from Me₂CuLi) can proceed with retention of configuration. This is a less common mechanistic pathway but has been observed in sterically demanding systems.

Step Reagents Key Outcome Yield
Aldol Cyclizationp-TsOHFormation of C8-OH with high diastereoselectivity9:1 dr
TosylationTsCl, Et₃N, DMAPConversion of C8-OH to C8-OTs87%
MethylationMe₂CuLiSubstitution of OTs with Me with retention of stereochemistry51%

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Diels-Alder Reaction

This protocol describes the use of a Lewis acid to promote the stereoselective intramolecular Diels-Alder reaction for the formation of the bicyclic core of a Calyciphylline N, a closely related alkaloid.

Materials:

  • Triene precursor

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the triene precursor in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of Et₂AlCl (1.1 equivalents) in hexanes to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired cycloadduct.

Protocol 2: Installation of the C8 Methyl Group via Stereocontrolled Aldol Cyclization and Substitution

This protocol outlines the two-step procedure for the stereoselective introduction of the C8 methyl group in the ABC ring system of a this compound-type alkaloid.

Step A: Stereocontrolled Aldol Cyclization

Materials:

  • Dicarbonyl precursor

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene (B151609), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the dicarbonyl precursor in anhydrous benzene under an argon atmosphere.

  • Add a catalytic amount of p-TsOH to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired aldol product.

Step B: Tosylation and Methylation

Materials:

  • Tricyclic alcohol from Step A

  • Tosyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methyllithium (MeLi)

  • Copper(I) iodide (CuI)

  • Diethyl ether (Et₂O), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure (Tosylation):

  • To a cooled (0 °C) solution of the tricyclic alcohol in anhydrous CH₂Cl₂ under argon, sequentially add TsCl (3.0 eq), Et₃N (1.5 eq), and DMAP (2.5 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify by chromatography to yield the tosylate.

Procedure (Methylation):

  • In a separate flask under argon, prepare Me₂CuLi by adding MeLi (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous Et₂O at 0 °C.

  • Cool the freshly prepared Me₂CuLi solution to -78 °C.

  • Add a solution of the tosylate in a 9:1 mixture of Et₂O-THF dropwise to the Me₂CuLi solution.

  • Stir the reaction for 1.5 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of Na₂CO₃.

  • Extract the mixture with Et₂O.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by chromatography to obtain the methylated product.

Visualizations

steric_hindrance_diels_alder cluster_thermal Thermal Conditions cluster_lewis_acid Lewis Acid Catalysis (e.g., Et₂AlCl) Thermal_TS Disordered Transition State Mixture Mixture of Diastereomers Thermal_TS->Mixture Low Selectivity Lewis_TS Ordered Transition State Desired_Product Desired Diastereomer Lewis_TS->Desired_Product High Selectivity Triene Triene Triene->Thermal_TS Heat Triene->Lewis_TS Et₂AlCl

Caption: Control of Diastereoselectivity in the Intramolecular Diels-Alder Reaction.

nucleophilic_attack_hindrance C9_Carbonyl C9=O C20_Me C20-Me Group C20_Me->C9_Carbonyl Steric Blockage Concave_Face Concave Molecular Face Concave_Face->C9_Carbonyl Steric Blockage Nucleophile Nucleophile->C9_Carbonyl Attack Trajectory 1 (Top Face) Nucleophile->C9_Carbonyl Attack Trajectory 2 (Bottom Face)

Caption: Steric Hindrance at the C9 Carbonyl Impeding Nucleophilic Attack.

c8_methylation_workflow Start Dicarbonyl Precursor Aldol Intramolecular Aldol Cyclization Start->Aldol p-TsOH Alcohol Tricyclic Alcohol (C8-OH) Aldol->Alcohol Tosylation Tosylation Alcohol->Tosylation TsCl, DMAP Tosylate Tricyclic Tosylate (C8-OTs) Tosylation->Tosylate Methylation SN2-like Substitution (Me₂CuLi) Tosylate->Methylation Retention of Configuration End Methylated Product (C8-Me with desired stereochemistry) Methylation->End

Caption: Workflow for Stereoselective C8-Methylation.

References

Technical Support Center: Selective Reduction of Amides in Polycyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of amides within polycyclic systems. The following sections offer detailed experimental protocols, quantitative data summaries, and troubleshooting advice for common challenges encountered during these sensitive transformations.

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce an amide in the presence of an ester moiety within the same polycyclic molecule?

A1: Achieving this selectivity often depends on the choice of reducing agent and careful control of reaction conditions.

  • Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) can selectively reduce tertiary amides to aldehydes while leaving esters intact.[1]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) is effective for the chemoselective reduction of tertiary lactams to the corresponding cyclic amines in the presence of esters.[2]

  • Borane (B79455) complexes (BH₃·THF or BH₃·DMS) can show selectivity for amides over esters. The mechanism involves the activation of the amide carbonyl by the Lewis acidic boron followed by hydride transfer.[3][4]

  • Catalytic hydrosilylation using specific metal catalysts can achieve high chemoselectivity for amide reduction over other functional groups, including esters.[5][6]

Q2: My amide reduction is incomplete. What are the common causes and how can I resolve this?

A2: Incomplete reduction can stem from several factors:

  • Insufficient reducing agent: For bulky or sterically hindered amides, a larger excess of the reducing agent may be necessary. For instance, the complete reduction of tertiary lactams with 9-BBN requires 2.2 to 2.5 equivalents.[2]

  • Reaction temperature is too low: While low temperatures are crucial for selectivity with reagents like DIBAL-H, some reductions require heating to proceed to completion. Borane reductions may need to be warmed to 40-50 °C if the reaction is sluggish at room temperature.[3]

  • Presence of moisture: Hydride reagents are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. For instance, when using 9-BBN for lactam reduction, the lactam should be dried over calcium hydride to remove any residual water.[2]

  • Formation of stable intermediates: With borane reagents, the initial product is an amine-borane complex which needs to be hydrolyzed during workup to liberate the free amine.[4] Ensure your workup procedure is adequate for this decomposition.

Q3: I am observing over-reduction or formation of side products. What can I do to improve selectivity?

A3: Over-reduction or the formation of side products is a common challenge.

  • Temperature control: This is critical, especially with powerful reducing agents. For the partial reduction of tertiary amides to aldehydes using DIBAL-H, maintaining the temperature at -78 °C is essential to prevent further reduction to the alcohol or amine.[1]

  • Choice of reducing agent: If you are using a strong, non-selective reagent like LiAlH₄, consider switching to a milder or more sterically hindered reagent like 9-BBN or catalytic hydrosilylation systems which offer better functional group tolerance.[2][5][6]

  • Amide activation: For secondary amides, activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with a mild reagent like NaBH₄ can provide high chemoselectivity.[7] However, side reactions can occur with triflic anhydride, so careful optimization is needed.[8][9][10][11]

Q4: Can I reduce a primary or secondary amide selectively?

A4: The selective reduction of primary and secondary amides can be more challenging due to the presence of acidic N-H protons.

  • Borane reagents: Primary and secondary amides can form O-B and N-B esters with boranes, which can complicate the reduction.[12]

  • Amide activation: A common strategy is the activation of the amide with an electrophilic reagent like triflic anhydride, followed by reduction. This approach has been shown to be effective for secondary amides.[7][10]

  • Catalytic Hydrosilylation: Certain catalytic systems have been developed for the chemoselective reduction of secondary amides.[6]

  • Samarium(II) Iodide (SmI₂): This reagent, in the presence of an amine and water, can be used for the highly chemoselective reduction of primary, secondary, and tertiary amides to the corresponding alcohols via C-N bond cleavage.[13][14][15]

Troubleshooting Guides

DIBAL-H Reduction of Tertiary Amides
Problem Possible Cause Troubleshooting Steps
Low or no conversion of the amide Insufficient DIBAL-H; Reaction temperature too low for the specific substrate.Increase the equivalents of DIBAL-H. Allow the reaction to stir for a longer period at -78 °C.
Over-reduction to the amine or alcohol Reaction temperature was too high.Strictly maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H and for the duration of the reaction. Quench the reaction at low temperature before allowing it to warm.
Reduction of other functional groups (e.g., esters) Loss of chemoselectivity due to temperature fluctuations or excess DIBAL-H.Ensure slow, dropwise addition of DIBAL-H to maintain a low localized concentration. Use the minimum effective equivalents of the reagent.
Difficult workup with gelatinous aluminum salts Improper quenching procedure.Follow a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) or use Rochelle's salt (aqueous sodium potassium tartrate) to chelate the aluminum salts and facilitate their removal by filtration.
Borane (BH₃·THF or BH₃·DMS) Reduction of Amides
Problem Possible Cause Troubleshooting Steps
Incomplete reaction Insufficient reagent; Low reaction temperature; Formation of unreactive borane-amine complexes with the product.Increase the equivalents of borane complex. If the reaction is sluggish at room temperature, gently heat to 40-50 °C.[3] Ensure the workup procedure (e.g., acidic workup) is sufficient to decompose the product-borane complex.[4]
Formation of side products from reduction of other functional groups Borane reagents can also reduce carboxylic acids, alkenes, and ketones.If high chemoselectivity is required, consider alternative reagents. However, boranes generally offer better functional group tolerance than LiAlH₄.[4]
Difficult isolation of the amine product The product is complexed with borane.During workup, add methanol (B129727) or ethanol (B145695) to quench excess borane, followed by an acidic workup (e.g., with HCl) to break the amine-borane complex.
LiAlH₄ Reduction of Amides
Problem Possible Cause Troubleshooting Steps
Low yield of amine Incomplete reaction; Difficult workup leading to product loss.Ensure sufficient equivalents of LiAlH₄ are used. For the workup, carefully and slowly add water, followed by 15% NaOH, and then more water (Fieser workup) to precipitate aluminum salts, which can then be filtered off.[16]
Lack of selectivity with other reducible groups present LiAlH₄ is a very powerful and generally non-selective reducing agent.[17][18]This method is not suitable for substrates with other reducible functional groups like esters, ketones, or nitriles if selectivity is desired. Consider a milder or more selective reagent.
Hazardous reaction during workup Quenching unreacted LiAlH₄ with water is highly exothermic and can be dangerous.Always perform the quench at 0 °C with slow, dropwise addition of the quenching agent (e.g., ethyl acetate (B1210297) followed by water). Ensure adequate cooling and venting.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the selective reduction of amides in the presence of other functional groups.

Table 1: Chemoselective Partial Reduction of Tertiary Amides to Aldehydes with DIBAL-H in the Presence of Esters [1]

Amide SubstrateEster PresentDIBAL-H (equiv.)Temperature (°C)Time (min)Yield (%)
N,N-DimethylbenzamideEthyl benzoate1.1-783098
N,N-Dimethyl-4-methoxybenzamideEthyl benzoate1.1-783099
N,N-Dimethyl-4-chlorobenzamideEthyl benzoate1.1-783097
N,N-Dimethyl-2-naphthamideEthyl benzoate1.1-783099
Weinreb amide of benzoic acidMethyl 4-chlorobenzoate1.2-783098
Morpholine amide of hexanoic acidEthyl octanoate1.2-783099

Table 2: Chemoselective Reduction of Tertiary Lactams to Cyclic Amines with 9-BBN [2]

Lactam SubstrateOther Functional Group9-BBN (equiv.)Temperature (°C)Time (h)Yield (%)
N-Methyl-2-pyrrolidinone-2.565 (refluxing THF)495
N-Ethyl-2-pyrrolidinone-2.565 (refluxing THF)494
N-Phenyl-2-pyrrolidinone-2.565 (refluxing THF)692
N-Methyl-2-piperidoneMethyl benzoate2.565 (refluxing THF)496

Experimental Protocols

Protocol 1: Selective Reduction of a Tertiary Amide to an Aldehyde using DIBAL-H

This protocol is adapted from the procedure for the chemoselective partial reduction of tertiary amides in the presence of esters.[1]

  • Preparation: To a solution of the tertiary amide (1.0 equiv) and the ester in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1-1.2 equiv) dropwise to the cooled reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are observed.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Reduction of a Tertiary Lactam to a Cyclic Amine using 9-BBN

This protocol is based on the facile reduction of tertiary lactams with 9-BBN.[2]

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the tertiary lactam (1.0 equiv) in anhydrous THF.

  • Addition of 9-BBN: Add a 0.5 M solution of 9-BBN in THF (2.5 equiv) to the lactam solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by FTIR (disappearance of the amide carbonyl stretch) or ¹¹B-NMR.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Add ethanolamine (B43304) to precipitate the 9-BBN byproduct.

  • Isolation: Filter the mixture to remove the precipitate and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting cyclic amine by distillation or column chromatography.

Visualizations

experimental_workflow_dibal cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve amide and ester in anhydrous THF cool Cool to -78 °C prep->cool add_dibal Slowly add DIBAL-H (1.1-1.2 equiv) cool->add_dibal stir Stir at -78 °C for 30 min add_dibal->stir quench Quench with MeOH at -78 °C stir->quench warm Warm to RT and add Rochelle's salt quench->warm extract Extract with EtOAc warm->extract purify Purify by chromatography extract->purify

Figure 1. Experimental workflow for the selective reduction of a tertiary amide with DIBAL-H.

logical_relationship_reagents cluster_goal Selective Amide Reduction Goal cluster_reagents Choice of Reagent cluster_outcome Primary Outcome goal Reduce Amide in Presence of Ester dibal DIBAL-H goal->dibal Partial Reduction borane Boranes (9-BBN, BH3) goal->borane Full Reduction hydrosilylation Catalytic Hydrosilylation goal->hydrosilylation Full Reduction smI2 SmI2/Amine/H2O goal->smI2 C-N Cleavage aldehyde Aldehyde (from tert. amide) dibal->aldehyde amine Amine borane->amine hydrosilylation->amine alcohol Alcohol (C-N cleavage) smI2->alcohol

Figure 2. Logical relationship between the synthetic goal and the choice of reducing agent.

References

Technical Support Center: Optimization of Nazarov Electrocyclization Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nazarov electrocyclization experiments.

Troubleshooting Guide

Issue 1: Low Conversion or No Reaction

Q: My Nazarov cyclization is not proceeding, or the conversion to the desired cyclopentenone is very low. What are the common causes and how can I improve the reaction efficiency?

A: Low conversion in a Nazarov cyclization can stem from several factors, primarily related to the activation of the divinyl ketone substrate. Here are some troubleshooting steps:

  • Increase Catalyst Acidity: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ketone.[1][2][3] If you are observing low reactivity, the catalyst may not be sufficiently acidic to promote the formation of the key pentadienyl cation intermediate.

    • Lewis Acids: If using a mild Lewis acid (e.g., Cu(OTf)₂), consider switching to a stronger one like Sc(OTf)₃, FeCl₃, or BF₃·OEt₂.[4][5]

    • Brønsted Acids: For Brønsted acid-catalyzed reactions, moving from a weaker acid to a stronger one, such as triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH), can be effective.[6][7] For particularly unreactive, fully substituted dienones, slow addition of the substrate to a solution of a strong Brønsted acid can maintain a high effective acid concentration and drive the reaction.[8]

  • Elevate Reaction Temperature: While many modern catalytic systems aim for mild conditions, some substrates require higher temperatures to overcome the activation energy barrier for the 4π-electrocyclization.[1][8] A systematic increase in temperature (e.g., from room temperature to 40°C, 60°C, etc.) should be explored.

  • Substrate Modification for Enhanced Reactivity:

    • Polarization: Introducing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other can significantly lower the activation barrier. This "polarization" strategy facilitates the cyclization under milder, catalytic conditions.[8][9][10]

    • α-Substituents: Increasing the steric bulk at the α-positions of the divinyl ketone can favor the reactive s-trans/s-trans conformation, leading to improved reaction rates and yields.[8]

  • Solvent Choice: The choice of solvent can influence catalyst activity. Dichloromethane (B109758) is a commonly used solvent.[11] However, coordinating solvents can sometimes inhibit the catalyst. A solvent screen is often a valuable optimization step.[12]

Issue 2: Requirement for Stoichiometric or Super-Stoichiometric Promoters

Q: My reaction only works with high loadings of the Lewis acid promoter. How can I achieve a truly catalytic process?

A: The need for stoichiometric or greater amounts of a promoter is a classic limitation of the Nazarov cyclization, often due to product inhibition or slow catalyst turnover.[1][2] Here are strategies to move towards a catalytic system:

  • Utilize "Polarized" Substrates: As mentioned previously, creating an electronic bias in the divinyl ketone substrate is a highly effective strategy to lower the energy barrier for cyclization, making catalysis with mild Lewis acids like copper(II) triflate (as low as 2 mol%) feasible.[4][8]

  • Catalyst Selection: Certain catalysts are inherently more active and less prone to product inhibition.

    • Scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly competent catalyst for some substrates at low loadings (e.g., 3 mol%).[4]

    • For asymmetric catalysis, chiral Brønsted acids like imidodiphosphorimidates (IDPis) have been developed for reactions with simple divinyl ketones.[6]

  • Product Inhibition Mitigation: In some cases, the cyclopentenone product can coordinate to the Lewis acid more strongly than the starting divinyl ketone, effectively sequestering the catalyst.[11] If product inhibition is suspected, strategies include:

    • Using a catalyst that is less susceptible to product binding.

    • Employing reaction conditions that favor dissociation of the product-catalyst complex, such as a change in solvent or temperature.

Issue 3: Formation of Side Products and Regioisomers

Q: My reaction is producing a mixture of regioisomers or is complicated by side reactions like Wagner-Meerwein rearrangements. How can I improve the selectivity?

A: The formation of undesired products is a common challenge, often arising from the stability of cationic intermediates and the lack of control in the elimination step.

  • Controlling Regioselectivity of Elimination:

    • Thermodynamic vs. Kinetic Control: The elimination step to form the final cyclopentenone is often under thermodynamic control, favoring the most substituted (Zaitsev) alkene.[8] If a different regioisomer is desired, kinetic conditions (lower temperatures, specific catalysts) may be necessary.

    • Directing Groups: The introduction of a directing group can control the regioselectivity of the elimination. A classic example is the silicon-directed Nazarov cyclization, where a β-silyl group on one of the vinyl arms directs the elimination to form a specific double bond isomer.[13][14]

  • Suppressing Wagner-Meerwein Rearrangements: These rearrangements are common side reactions when using strong acids.[11]

    • Milder Conditions: Employing milder catalysts (e.g., catalytic amounts of less harsh Lewis acids) and lower reaction temperatures can favor the desired electrocyclization pathway over rearrangement.[8]

  • Minimizing Other Byproducts: In some cases, byproducts such as methylidene cyclopentanones can form.[3] Optimization of the reaction conditions, including the choice of catalyst and solvent, can help to minimize the formation of these impurities. For instance, using deep eutectic solvents has been shown to suppress side reactions in certain cases.[15][16]

Issue 4: Poor Stereoselectivity

Q: I am observing low diastereoselectivity or enantioselectivity in my Nazarov cyclization. What factors control the stereochemical outcome?

A: While the 4π-electrocyclization itself is a stereospecific conrotatory process, the overall stereoselectivity of the reaction can be complex.[2][8]

  • Diastereoselectivity:

    • The relative stereochemistry of substituents on the newly formed five-membered ring is established during the conrotatory ring closure.[2]

    • However, stereocenters α to the ketone can be prone to epimerization under the acidic reaction conditions.[13] Using milder conditions can sometimes preserve the kinetic product.

  • Enantioselectivity: Achieving high enantioselectivity requires a chiral catalyst that can effectively control the direction of the conrotatory ring closure (torquoselectivity).[11][13]

    • Chiral Lewis Acids: A variety of chiral Lewis acid complexes, such as those based on copper-bisoxazoline (Cu-BOX) or scandium-pybox systems, have been developed for asymmetric Nazarov cyclizations.[10][17]

    • Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives have also emerged as powerful catalysts for enantioselective versions of this reaction.[6][18]

    • Cooperative Catalysis: In some challenging cases, a combination of a Lewis acid and a chiral Brønsted acid can be used to achieve high enantioselectivity.[19]

    • Substrate Control: The substrate itself can have a significant impact on the level of asymmetric induction. Often, substrates with two-point binding capabilities (e.g., those containing an additional coordinating group) give higher enantioselectivities with chiral Lewis acid catalysts.[10][17]

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data for the optimization of Nazarov electrocyclization under various catalytic systems.

Table 1: Lewis Acid Catalyzed Nazarov Cyclization of 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-ones [4]

EntryLewis Acid CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂2DCERT195
2Sc(OTf)₃3DCERT198
3FeCl₃10DCERT2470
4BF₃·OEt₂100DCERT185

Table 2: Optimization of Nazarov Cyclization in Deep Eutectic Solvents (DES) [15][16]

Substrate: 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one

EntryDES CompositionTemperature (°C)Time (h)Conversion (%)Yield of P1* (%)
1TPMPBr**/EG***6016>8062
2TPMPBr/Acetic Acid25-Quantitative>95
3TPMPBr/Acetic Acid43->90-

* P1 refers to the desired cyclopentenone product. ** TPMPBr: triphenylmethylphosphonium bromide *** EG: ethylene (B1197577) glycol

Table 3: Asymmetric Nazarov Cyclization with Chiral Lewis Acids [17]

Substrate: Divinyl ketones with α-ester or α-amide groups

EntryCatalyst SystemLoading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1Cu(II)-bisoxazoline100CH₂Cl₂RT9886
2Sc(III)-pybox10--65-9476-97

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the divinyl ketone substrate (1.0 equiv).

  • Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, DCE).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 3 mol%) to the solution at the desired reaction temperature (e.g., room temperature).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopentenone.

Protocol for Nazarov Cyclization in a Deep Eutectic Solvent[8]
  • Preparation of the DES: Prepare the Deep Eutectic Solvent (e.g., triphenylmethylphosphonium bromide/acetic acid) by mixing the components and heating until a homogeneous liquid is formed, then allowing it to cool.

  • Reaction Setup: To a screw-cap vial, add the divinyl ketone substrate (e.g., 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, 0.2 mmol) and the prepared DES.

  • Reaction: Stir the mixture at the desired temperature for the specified amount of time.

  • Workup: Upon completion, add water (or a 1.0 M NaOH solution if using an acidic DES) to the reaction mixture.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or other appropriate techniques.

Visualizations

Troubleshooting_Workflow start Start: Nazarov Cyclization Issue issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Product Purity catalyst_issue Stoichiometric Promoter Needed issue->catalyst_issue Catalyst Loading check_acidity Increase Catalyst Acidity (Stronger Lewis/Brønsted Acid) low_yield->check_acidity selectivity_type Type of Selectivity Issue? poor_selectivity->selectivity_type catalytic_strategy Implement Catalytic Strategy catalyst_issue->catalytic_strategy increase_temp Increase Reaction Temperature check_acidity->increase_temp Still low yield modify_substrate Modify Substrate (Polarization, α-bulk) increase_temp->modify_substrate Still low yield solution Optimized Reaction modify_substrate->solution regio Regioselectivity (Mixture of Isomers) selectivity_type->regio stereo Stereoselectivity (Diastereo-/Enantio-) selectivity_type->stereo side_reactions Side Reactions (e.g., Wagner-Meerwein) selectivity_type->side_reactions directing_group Use Directing Group (e.g., β-silyl) regio->directing_group thermo_control Adjust T for Thermo vs. Kinetic regio->thermo_control chiral_catalyst Use Chiral Catalyst (Lewis or Brønsted Acid) stereo->chiral_catalyst milder_conditions Use Milder Conditions (Lower T, Weaker Acid) side_reactions->milder_conditions directing_group->solution thermo_control->solution chiral_catalyst->solution milder_conditions->solution polarized_substrate Use Polarized Substrate catalytic_strategy->polarized_substrate active_catalyst Screen More Active Catalysts (e.g., Sc(OTf)3) catalytic_strategy->active_catalyst polarized_substrate->solution active_catalyst->solution

Caption: Troubleshooting workflow for common Nazarov cyclization issues.

Nazarov_Mechanism cluster_0 Nazarov Electrocyclization Pathway cluster_1 Potential Side Reaction dienone Divinyl Ketone pentadienyl_cation Pentadienyl Cation dienone->pentadienyl_cation + Acid Catalyst oxyallyl_cation Oxyallyl Cation pentadienyl_cation->oxyallyl_cation 4π conrotatory electrocyclization cyclopentenone Cyclopentenone oxyallyl_cation->cyclopentenone - H+ (Elimination) rearrangement Wagner-Meerwein Rearrangement oxyallyl_cation->rearrangement

Caption: Simplified mechanism of the Nazarov cyclization and a common side reaction pathway.

References

Technical Support Center: Diastereoselective Hydrogenation in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective hydrogenation in alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the hydrogenation of complex alkaloids?

A1: The diastereoselectivity of a hydrogenation reaction is a result of a complex interplay of several factors. The proper choice of inductor, catalyst, and reaction conditions can lead to high diastereoselectivities.[1][2] Key influencing factors include:

  • Substrate Structure: The inherent chirality and conformational rigidity of the alkaloid precursor play a crucial role. The presence of directing functional groups (e.g., hydroxyl, amide) can strongly influence the stereochemical outcome by coordinating to the catalyst surface.[3][4]

  • Catalyst System:

    • Metal: The choice of metal is critical and often not predictable. Palladium is commonly preferred for C=C bond hydrogenation, while rhodium and ruthenium are often used for aromatic or heteroaromatic rings.[1]

    • Support: The catalyst support (e.g., carbon, alumina) can influence catalyst dispersion and surface properties, thereby affecting selectivity.

    • Ligands/Chiral Modifiers: For homogeneous and some heterogeneous catalysts, the chiral ligands (e.g., in Crabtree's or Wilkinson's catalyst) or modifiers (e.g., cinchona alkaloids on Pt or Pd) are essential for inducing stereoselectivity.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can affect the substrate's conformation and its interaction with the catalyst, thereby influencing diastereoselectivity.

    • Temperature and Pressure: These parameters can impact the reaction rate and equilibrium between different diastereomeric transition states. Drastic conditions (200–300°C, 140–300 bar H₂) were used in early hydrogenation processes, but modern methods often employ milder conditions.

    • Additives: Acids or bases can sometimes be used to modify the catalyst or substrate and improve selectivity.

Q2: My diastereoselective hydrogenation is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I improve it?

A2: Low diastereoselectivity is a common issue. The following troubleshooting guide can help you diagnose and resolve the problem.

Troubleshooting Guide: Low Diastereoselectivity

This guide provides a systematic approach to improving the diastereomeric ratio of your hydrogenation reaction.

Troubleshooting_Low_DR Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereomeric Ratio (dr) Observed cat_choice Step 1: Evaluate Catalyst System Is the catalyst appropriate for the substrate? Consider metal, ligand/modifier, and support. start->cat_choice cond_opt Step 2: Optimize Reaction Conditions Have you screened solvents, temperature, and pressure? Small changes can have a large impact. cat_choice->cond_opt If catalyst seems appropriate solution Improved Diastereoselectivity cat_choice->solution New catalyst successful sub_mod Step 3: Consider Substrate Modification Can a directing group be introduced? Is a chiral auxiliary a viable option? cond_opt->sub_mod If optimization yields minor improvement cond_opt->solution Optimization successful analysis Step 4: Analyze for Side Reactions Are isomerization or epimerization occurring? Check reaction profile over time. sub_mod->analysis If substrate modification is not feasible sub_mod->solution Successful modification analysis->cat_choice If side reactions are significant, catalyst may be the issue

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Detailed Troubleshooting Steps:

Problem Area Potential Cause Suggested Solution
Catalyst System Inappropriate metal for the functional group being reduced.For C=C bonds, consider Pd. For aromatic/heteroaromatic systems, try Rh or Ru. For directed hydrogenations, bimetallic catalysts like Pt-Ni may be effective.
Ineffective chiral ligand or modifier.Screen different chiral ligands (e.g., for homogeneous catalysts) or modifiers (e.g., cinchona alkaloids for heterogeneous catalysts).
Catalyst deactivation or poisoning.The presence of heteroatoms (especially sulfur) in the substrate can poison the catalyst. Ensure high purity of substrate and solvents. Consider using a more robust catalyst or a guard column for purification.
Reaction Conditions Suboptimal solvent choice.Screen a range of solvents with varying polarities (e.g., MeOH, EtOH, THF, EtOAc, CH₂Cl₂). Solvent can significantly impact diastereoselectivity.
Temperature is too high or too low.Vary the temperature. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.
Hydrogen pressure is not optimized.Systematically vary the H₂ pressure. Higher pressures can sometimes decrease selectivity by altering the substrate binding mode on the catalyst surface.
Substrate Issues Lack of facial bias in the substrate.If possible, modify the substrate to introduce a directing group (e.g., -OH) near the stereocenter to guide the catalyst.
Use of an ineffective chiral auxiliary.If a chiral auxiliary is used, its ability to shield one face of the molecule is critical. Consider a more sterically demanding or conformationally rigid auxiliary.
Side Reactions Isomerization of the double bond before hydrogenation.This can lead to a mixture of products with different stereochemistry. Analyze the reaction mixture at early time points to detect intermediates. A change in catalyst or solvent might suppress isomerization.
Epimerization of the product or starting material.Basic or acidic conditions (or catalyst residues) can cause epimerization of stereocenters. Ensure a neutral workup and consider buffering the reaction.

Q3: I am observing significant side products, such as hydrogenolysis or ring opening. What can I do?

A3: The formation of side products is often related to the catalyst's reactivity and the substrate's sensitivity.

Side_Reactions Decision Pathway for Mitigating Side Reactions start Side Products Observed (e.g., Hydrogenolysis) check_catalyst Is the catalyst too active? (e.g., Pd for benzylic groups) start->check_catalyst check_conditions Are the reaction conditions too harsh? (High T or P) start->check_conditions check_catalyst->check_conditions No change_catalyst Switch to a less reactive metal or a modified catalyst. check_catalyst->change_catalyst Yes lower_conditions Lower temperature and/or pressure. check_conditions->lower_conditions Yes result Reduced Side Products change_catalyst->result lower_conditions->result

Caption: A decision-making diagram for addressing unwanted side reactions.

  • Hydrogenolysis: This is common with palladium catalysts, especially with benzylic ethers, esters, or amines.

    • Solution: Switch to a different metal like platinum, rhodium, or iridium, which are generally less prone to causing hydrogenolysis. Alternatively, using a modified catalyst (e.g., Pd on CaCO₃ with a lead poison, Lindlar's catalyst) can sometimes reduce unwanted reactivity.

  • Isomerization: Unactivated, sterically hindered olefins can be prone to isomerization.

    • Solution: Employing more reactive catalysts like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) can sometimes favor hydrogenation over isomerization.

  • Catalyst-Induced Epimerization: Some catalysts can have acidic or basic sites that may cause epimerization.

    • Solution: Adding a neutralising agent (e.g., a non-nucleophilic base if the catalyst is acidic) or changing the catalyst support may help.

Experimental Protocols & Data

Below are representative experimental conditions and results extracted from the literature to guide your experimental design.

Table 1: Comparison of Catalysts in Diastereoselective Hydrogenation

Substrate TypeCatalystSolventTemp (°C)Pressure (atm)Diastereomeric Ratio (dr)Yield (%)Reference
Exocyclic Methylene Alkaloid PrecursorPd/C---2:1-
Exocyclic Methylene Alkaloid PrecursorWilkinson's Catalyst--11:1-
Quinolines/QuinoxalinesRu catalyst with chiral ligand---High46 examples, high yields
Tetrasubstituted Olefin with -OH groupPt-Ni alloyToluene8034>20:1>95%
Dehydro Cyclic Peptides[Rh(cod)₂]BF₄ with dpppCH₂Cl₂251>99:1-

General Experimental Protocol for a Screening Reaction:

  • Preparation: In a glovebox, add the catalyst (1-10 mol%) to a vial equipped with a stir bar.

  • Substrate Addition: Add the alkaloid substrate (typically 0.1 mmol) and the chosen solvent (e.g., methanol, 2 mL).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation: Purge the vial with hydrogen gas (3 cycles of vacuum/backfill). Pressurize the reactor to the desired pressure (e.g., 1-50 atm).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

  • Analysis: Concentrate the filtrate and analyze the crude product by NMR or chiral HPLC/GC to determine the diastereomeric ratio and yield.

This guide is intended to be a starting point for troubleshooting. The optimal conditions for any given transformation will be highly substrate-dependent and will likely require systematic screening and optimization.

References

Technical Support Center: Purification of Complex Alkaloid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of complex alkaloid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with complex alkaloid intermediates?

A1: Common impurities include structurally related alkaloids, unreacted starting materials, reagents, side-products from competing reactions, diastereomers, enantiomers, and residual solvents or metals.[1] From natural sources, co-occurring alkaloids are frequent impurities. Synthetic routes can result in impurities from protecting group manipulations or rearrangement products.[1]

Q2: How do I choose an initial purification strategy?

A2: The choice of the initial purification strategy depends on the complexity of the mixture and the properties of the target alkaloid.

  • For crude extracts from natural sources: Acid-base liquid-liquid extraction (LLE) is a highly effective first step to separate basic alkaloids from neutral and acidic compounds like fats and waxes.[1]

  • For synthetic reaction mixtures: If the crude product is relatively clean, direct crystallization may be feasible. For more complex mixtures, column chromatography is often the preferred initial step to separate the target compound from byproducts.[1]

Q3: My purified alkaloid is an oil and will not crystallize. What can I do?

A3: This is a common problem, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice. First, ensure all solvents are removed under a high vacuum. You can also try co-evaporation by dissolving the oil in a solvent like methanol (B129727) and then adding a non-polar solvent like hexane (B92381) before re-evaporating. If the issue persists, further purification by chromatography may be necessary to remove the impurities hindering crystallization.

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for alkaloid purification?

A4: SFC is considered a "green" purification technology that offers several advantages over traditional HPLC.[2] It typically uses supercritical CO2 as the primary mobile phase, which is less toxic and easier to remove than organic solvents. SFC can be faster and provide higher separation efficiency, especially for chiral separations and the purification of natural products.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the target alkaloid from an impurity.

Possible Cause Solution
Inappropriate Solvent System Optimize the mobile phase. For basic alkaloids on silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (0.1-2%) to the eluent can significantly improve peak shape and resolution.
Column Overload Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the stationary phase weight.
Incorrect Stationary Phase If using silica gel, consider switching to alumina (B75360) or a bonded phase like C18 for reverse-phase chromatography, depending on the polarity of your compounds.

Problem: The alkaloid streaks or "tails" on the TLC plate and column.

This is a classic issue when purifying basic compounds like alkaloids on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface.

G start Tailing Observed add_modifier Add Basic Modifier to Eluent (e.g., 0.1-2% Triethylamine) start->add_modifier Primary Solution change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) start->change_stationary_phase Alternative check_loading Reduce Sample Load start->check_loading Also Consider resolution_improved Resolution Improved add_modifier->resolution_improved change_stationary_phase->resolution_improved check_loading->resolution_improved

Crystallization

Problem: Low or no crystal formation.

Possible Cause Solution
Solution is not Saturated Concentrate the solution by carefully evaporating some of the solvent.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in a colder environment like a refrigerator. Rapid cooling can lead to oiling out.
Impurities Present If the compound still fails to crystallize, it may require further purification by another method, such as column chromatography, to remove impurities that are inhibiting crystal formation.
Solvent System is Not Ideal Experiment with different solvent systems. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. Mixed solvent systems can also be effective.
Acid-Base Liquid-Liquid Extraction (LLE)

Problem: Low recovery of the alkaloid.

Possible Cause Solution
Incorrect pH Ensure the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the alkaloid into its water-soluble salt form. Conversely, ensure the aqueous layer is sufficiently basic (pH ~9-10) to deprotonate the alkaloid back to its free base for extraction into the organic layer. Use a pH meter for accurate measurements.
Emulsion Formation To break up emulsions at the aqueous-organic interface, you can add brine (saturated NaCl solution), gently swirl instead of shaking vigorously, or filter the mixture through celite.
Insufficient Extractions Perform multiple extractions (at least 3) at each stage to ensure complete transfer of the alkaloid between phases.

G start Low Recovery check_ph Verify pH of Aqueous Layer (Acidic: ~2, Basic: ~9-10) start->check_ph break_emulsion Address Emulsion (Add Brine, Gentle Swirling) start->break_emulsion increase_extractions Increase Number of Extractions start->increase_extractions recovery_improved Recovery Improved check_ph->recovery_improved break_emulsion->recovery_improved increase_extractions->recovery_improved

Quantitative Data on Purification Techniques

The following tables summarize representative data for various alkaloid purification techniques. Note that yields and purity are highly dependent on the specific alkaloid and the complexity of the initial mixture.

Table 1: Column Chromatography of Alkaloids

Alkaloid Type Stationary Phase Mobile Phase Purity Yield
Quinolizidine alkaloidsSilica gel & HSCCCStepwise gradient>91-99.6%10-80 mg from crude extract
Tropane alkaloidsSilica gelDichloromethane/Methanol (+ Triethylamine)HighVariable
Indole alkaloidsC18Acetonitrile/Water>95%Analytical scale

Table 2: Chiral Separation of Alkaloids by HPLC

Alkaloid Chiral Stationary Phase Mobile Phase Resolution (Rs) Enantiomeric Excess (% ee)
Tetrahydroquinoline aminesPolysaccharide-basedHeptane/Ethanol/Isopropanol>1.5>99%
Canadine(S)-tert-leucine and (S)-1-(α-naphthyl)ethylamineNot specified1.7841.6% S-(-) and 58.4% R-(+) from a racemic mixture
TacamonineChiralpak ADNot specifiedBaseline>99% for isolated enantiomers

Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction
  • Acidification: Dissolve the crude alkaloid mixture in a suitable organic solvent (e.g., dichloromethane). Extract this solution with an acidic aqueous solution (e.g., 1M HCl) three times. The protonated alkaloids will move to the aqueous phase.

  • Removal of Neutral/Acidic Impurities: The organic layer containing neutral and acidic impurities is discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a base (e.g., 6M NaOH or concentrated ammonium (B1175870) hydroxide) until the pH is approximately 9-10.

  • Extraction of Free Base: Extract the now basic aqueous solution three times with an organic solvent (e.g., dichloromethane). The deprotonated, free-base alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified alkaloid mixture.

Protocol 2: Flash Column Chromatography of a Basic Alkaloid
  • Sample Preparation: Dissolve the crude alkaloid mixture in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. A common mobile phase for alkaloids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with a small addition of a basic modifier (0.1-2% triethylamine) to prevent tailing.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified alkaloid.

Protocol 3: Recrystallization of an Alkaloid Intermediate
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the alkaloid intermediate well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude alkaloid intermediate to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

References

Technical Support Center: Strategies for Constructing Vicinal All-Carbon Quaternary Centers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vicinal all-carbon quaternary centers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Question 1: Why is my Iridium-catalyzed allylic alkylation of a β-ketoester resulting in low yield and poor regioselectivity (i.e., a mixture of branched and linear products)?

Potential Causes and Solutions:

  • Suboptimal Ligand Choice: The choice of phosphoramidite (B1245037) ligand is critical for both reactivity and selectivity.[1] N-aryl-phosphoramidite ligands have been shown to be particularly effective in promoting high diastereoselectivity.[1] If you are observing poor results, consider screening different phosphoramidite or PHOX-type ligands.[1]

  • Incorrect Additives: The presence of certain additives can significantly influence the reaction's outcome. For instance, the addition of lithium bromide (LiBr) has been found to improve diastereoselectivity and the branched-to-linear product ratio.[1] Conversely, in some cases, lithium-based additives can lead to sluggish reactions, particularly with less acidic acyclic β-ketoesters.[2]

  • Base Selection: The choice of base can impact reaction rates. While sodium hydride (NaH) is commonly used, alkoxide bases may lead to faster reactions.

  • Solvent Effects: The solvent can play a crucial role in selectivity. Tetrahydrofuran (B95107) (THF) is a commonly used solvent that has proven effective in these reactions. A screening of non-polar and polar aprotic solvents may be beneficial.

  • Substrate Electronics: The electronic properties of the allyl carbonate can affect the branched-to-linear ratio. Electron-deficient aryl substituents on the cinnamyl carbonate may lead to a decrease in the desired branched product.

Question 2: My Iridium-catalyzed reaction is giving the desired product, but with low diastereoselectivity and/or enantioselectivity. What can I do to improve this?

Potential Causes and Solutions:

  • Ligand-Substrate Mismatch: The chiral ligand is the primary source of stereocontrol. The selected ligand may not be optimal for your specific substrate. Screening a variety of electronically and sterically diverse phosphoramidite ligands is recommended. The use of N-aryl-phosphoramidite scaffolds has been shown to be critical for maintaining high diastereoselectivity.

  • Influence of Counterions: The nature of the cation in the reaction mixture can have a significant effect on stereoselectivity. For some substrates, the addition of specific metal salts can enhance diastereo- and enantiocontrol.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the transition state leading to the desired stereoisomer.

  • Purity of Reagents: Ensure all reagents, especially the chiral ligand and metal precursor, are of high purity. Impurities can interfere with the catalytic cycle and erode stereoselectivity.

Nickel-Catalyzed Alkylation

Question 3: I am attempting a Nickel-catalyzed alkylation of a 3-bromooxindole with a 3-substituted indole (B1671886) and observing low conversion to the desired product with vicinal quaternary centers. What are the likely issues?

Potential Causes and Solutions:

  • Catalyst Inactivity: The active nickel catalyst can be sensitive to air and moisture. Ensure the reaction is set up under strictly inert conditions. The choice of the nickel precursor and ligand is also crucial. Chiral diamine-derived Ni complexes have been shown to be effective.

  • Incorrect Solvent: Solvent choice can significantly impact the reaction. A solvent screen is advisable to find the optimal medium for your specific substrates.

  • Steric Hindrance: The formation of vicinal all-carbon quaternary centers is inherently challenging due to steric repulsion. If your substrates are particularly bulky, the reaction may require higher temperatures or longer reaction times.

  • Substrate Reactivity: The electronic nature of both the 3-bromooxindole and the 3-substituted indole can influence reactivity. Electron-donating or -withdrawing groups may require adjustment of the reaction conditions.

Diels-Alder and Claisen Rearrangements

Question 4: My Diels-Alder reaction to form vicinal quaternary centers is proceeding with low diastereoselectivity. How can I control the stereochemical outcome?

Potential Causes and Solutions:

  • Lewis Acid Catalyst: For asymmetric Diels-Alder reactions, the choice of a chiral Lewis acid is paramount in controlling facial selectivity. Different Lewis acids can have a profound impact on the stereochemical outcome.

  • Temperature: Diels-Alder reactions are often reversible. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor the thermodynamically more stable product, which is often the desired endo-adduct.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and therefore the diastereoselectivity.

  • Steric Effects: The steric bulk of substituents on both the diene and dienophile can direct the approach of the reacting partners, influencing the stereochemical outcome.

Question 5: I am struggling to achieve high stereoselectivity in a Claisen rearrangement to generate adjacent quaternary centers. What factors should I consider?

Potential Causes and Solutions:

  • Transition State Geometry: The Claisen rearrangement proceeds through a chair-like transition state. The stereochemical outcome is dictated by the preferred conformation of this transition state. Substrate design that favors a specific transition state geometry is key.

  • Catalyst Control: For catalytic asymmetric Claisen rearrangements, the chiral catalyst (e.g., a chiral N,N'-dioxide-Ni(II) complex) is the primary source of enantiocontrol. Matching the configuration of the catalyst with the alkene geometry of the substrate can allow for the synthesis of all four stereoisomers.

  • Solvent: While less common, solvent effects can play a role in the stereochemical outcome of some Claisen rearrangements.

  • Substrate-Controlled Diastereoselectivity: In some cases, the inherent chirality of the substrate can be used to direct the stereochemical outcome of the rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic strategies for constructing vicinal all-carbon quaternary centers?

A1: The primary strategies can be broadly categorized as follows:

  • Reaction of trisubstituted carbon nucleophiles and electrophiles: This is a direct approach but is often hampered by steric hindrance. It includes methods like alkylation, conjugate addition, and cycloaddition reactions.

  • Cycloaddition Reactions: Diels-Alder and [3+2] cycloadditions are powerful methods for forming six- and five-membered rings, respectively, with the simultaneous creation of vicinal stereocenters.

  • Sigmatropic Rearrangements: The Claisen rearrangement is a notable example, offering predictable and often high diastereoselectivity through a concerted mechanism.

  • Transition Metal Catalysis: Methods such as Iridium-catalyzed allylic alkylation, Cobalt-catalyzed reverse prenylation, and Nickel-catalyzed cross-coupling have emerged as powerful tools for the asymmetric synthesis of these motifs.

Q2: What are the most significant challenges in synthesizing vicinal all-carbon quaternary centers?

A2: The most significant challenge is overcoming the severe steric hindrance associated with bringing two highly substituted carbon atoms together. This steric congestion can lead to low reactivity and difficulty in controlling both diastereoselectivity and enantioselectivity. The challenge is magnified in acyclic systems where conformational flexibility is higher.

Q3: How important is the choice of ligand in transition metal-catalyzed reactions for this purpose?

A3: The ligand plays a crucial role in transition metal-catalyzed reactions. It directly influences the steric and electronic environment around the metal center, which in turn dictates the reactivity, regioselectivity, diastereoselectivity, and enantioselectivity of the reaction. For example, in Iridium-catalyzed allylic alkylations, phosphoramidite ligands are often essential for achieving high levels of stereocontrol.

Q4: Can you explain the importance of solvent effects in these reactions?

A4: Solvents can have a profound impact on the stereoselectivity of a reaction by stabilizing or destabilizing different transition states. In some cases, a dramatic solvent effect on both reactivity and stereoselectivity has been observed. Therefore, a solvent screen is often a critical part of reaction optimization.

Quantitative Data Summary

The following tables summarize the performance of selected catalytic systems for the construction of vicinal all-carbon quaternary centers.

Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of β-Ketoesters

EntryAllyl Carbonateβ-KetoesterYield (%)dree (%)Reference
1Cinnamyl methyl carbonate2-Methyl-1-indanone-2-carboxylate95>20:1>99
24-MeO-cinnamyl methyl carbonate2-Methyl-1-indanone-2-carboxylate96>20:1>99
34-Br-cinnamyl methyl carbonate2-Methyl-1-indanone-2-carboxylate92>20:1>99
44-CF3-cinnamyl methyl carbonate2-Methyl-1-indanone-2-carboxylate85>20:1>99

Table 2: Nickel-Catalyzed Asymmetric Alkylation of 3-Bromooxindoles

Entry3-Bromooxindole3-Substituted IndoleYield (%)dree (%)Reference
1N-Boc-3-bromo-3-methyloxindole1,2-Dimethylindole95>20:198
2N-Boc-3-bromo-3-ethyloxindole1,2-Dimethylindole92>20:197
3N-Boc-3-bromo-3-phenyloxindole1,2-Dimethylindole8819:195

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation of a β-Ketoester

This protocol is adapted from the work of Stoltz and coworkers.

  • Catalyst Preparation: To an oven-dried vial under an argon atmosphere, add [Ir(COD)Cl]₂ (2 mol%) and the desired chiral phosphoramidite ligand (4 mol%).

  • Reaction Setup: In a separate oven-dried vial under argon, add the β-ketoester (1.0 equiv.), the allyl carbonate (1.2 equiv.), and lithium bromide (1.5 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the vial containing the substrates and additive to achieve the desired concentration (typically 0.1 M).

  • Reaction Initiation: To the vial containing the catalyst precursor, add anhydrous THF, and stir for 10 minutes at room temperature. Transfer this catalyst solution to the vial containing the substrates.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.

Visualizations

logical_relationships cluster_strategies Major Synthetic Strategies cluster_methods Specific Methodologies Reaction of Trisubstituted C Nucleophiles & Electrophiles Reaction of Trisubstituted C Nucleophiles & Electrophiles Alkylation Alkylation Reaction of Trisubstituted C Nucleophiles & Electrophiles->Alkylation Conjugate Addition Conjugate Addition Reaction of Trisubstituted C Nucleophiles & Electrophiles->Conjugate Addition Cycloaddition Cycloaddition Reaction of Trisubstituted C Nucleophiles & Electrophiles->Cycloaddition Difunctionalization of Tetrasubstituted Alkenes Difunctionalization of Tetrasubstituted Alkenes Difunctionalization of Tetrasubstituted Alkenes->Cycloaddition Sequential Modification of Vicinal-Activated Methines Sequential Modification of Vicinal-Activated Methines Sequential Modification of Vicinal-Activated Methines->Alkylation Desymmetrization of Meso Compounds Desymmetrization of Meso Compounds Transition Metal Catalysis Transition Metal Catalysis Desymmetrization of Meso Compounds->Transition Metal Catalysis Alkylation->Transition Metal Catalysis (e.g., Ni-catalyzed) Conjugate Addition->Transition Metal Catalysis (e.g., Cu-catalyzed) Cycloaddition->Transition Metal Catalysis (e.g., Lewis Acid) Sigmatropic Rearrangement Sigmatropic Rearrangement Sigmatropic Rearrangement->Transition Metal Catalysis (e.g., Ni-catalyzed Claisen)

Caption: Logical relationships between major strategies and specific methodologies for constructing vicinal all-carbon quaternary centers.

References

Technical Support Center: Managing Late-Stage Oxidation State Manipulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for late-stage oxidation state manipulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of modifying oxidation states in complex molecules at advanced synthetic stages.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in late-stage oxidation?

A1: The primary challenges in late-stage oxidation (LSO) revolve around selectivity, functional group tolerance, and reaction scalability.[1][2][3] Key issues include:

  • Site-selectivity: Differentiating between multiple, electronically similar C-H bonds within a complex molecule is a significant hurdle.[1][4]

  • Chemoselectivity: Oxidizing a target functional group without affecting other sensitive moieties elsewhere in the molecule.

  • Over-oxidation: The desired product can often be further oxidized to unwanted byproducts, reducing yield and complicating purification.

  • Substrate Scope: A method that works well for one molecular scaffold may not be applicable to another.

  • Scalability: Reactions that are successful on a small scale may not be readily transferable to the larger scales required for drug development.

Q2: How can I improve the site-selectivity of my late-stage C-H oxidation reaction?

A2: Improving site-selectivity often involves the strategic choice of catalyst and reaction conditions. Consider the following approaches:

  • Catalyst Control: Utilize catalysts that can distinguish C-H bonds based on their electronic, steric, and stereoelectronic properties. For example, Fe(PDP) and Fe(CF3-PDP) catalysts have shown the ability to control the site of oxidation on diverse compounds.

  • Directing Groups: Employing a directing group can guide the oxidant to a specific site on the substrate. However, this approach has limitations as it requires a suitable pre-existing functional group that can be modified.

  • Biocatalysis: Engineered enzymes, such as cytochrome P450s, can offer exceptional regio- and stereoselectivity due to their specific active sites.

  • Electrochemical Methods: By fine-tuning the electrode potential, it's possible to achieve greater control over the reaction and enhance selectivity.

Q3: What strategies can I use to prevent over-oxidation of my product?

A3: Preventing over-oxidation is crucial for obtaining good yields of the desired product. Here are some effective strategies:

  • Careful selection of oxidant: Use milder or more selective oxidizing agents. For instance, some modern catalytic systems are designed to minimize over-oxidation.

  • Reaction monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to stop the reaction at the optimal time.

  • Control of reaction parameters: Optimizing temperature, reaction time, and stoichiometry of the oxidant can significantly reduce the formation of over-oxidized products.

  • Flow chemistry: Continuous flow reactors can offer precise control over reaction time and temperature, thereby minimizing over-oxidation and improving selectivity.

Q4: Are there methods to perform late-stage oxidation on molecules with sensitive functional groups, like amides?

A4: Yes, several strategies have been developed to address the challenge of oxidizing molecules containing sensitive functional groups such as amides. One effective approach is the use of protecting groups or masking strategies. For instance, amides can be converted to imidate salts, which are more stable under certain oxidative conditions, allowing for remote C-H oxidation. After the oxidation, the amide can be regenerated.

Q5: What are the advantages of using electrochemical methods for late-stage oxidation?

A5: Electrochemical methods offer several advantages for late-stage functionalization:

  • Avoidance of harsh chemical oxidants: Electrochemistry uses an applied potential to drive the reaction, eliminating the need for potentially hazardous and wasteful chemical oxidants.

  • High functional group tolerance: The ability to fine-tune the electrode potential allows for greater chemoselectivity.

  • Scalability: Electrochemical reactions can often be readily scaled up using flow cells.

  • Improved safety: Electrochemical methods can be safer to operate, especially on a larger scale.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst was stored properly and is not degraded.- Consider activating the catalyst if required by the protocol.
Incorrect Reagent Stoichiometry - Verify the concentrations and amounts of all reagents.- A slight excess of the oxidant may be necessary in some cases.
Inappropriate Solvent - Ensure the solvent is anhydrous if the reaction is moisture-sensitive.- The polarity of the solvent can significantly impact reactivity; consider screening different solvents.
Sub-optimal Temperature - Some oxidations require heating to initiate, while others need to be run at low temperatures to control selectivity. Verify the optimal temperature for your specific reaction.
Presence of Inhibitors - Ensure all glassware is clean and free of contaminants that could poison the catalyst.
Issue 2: Poor Site-Selectivity
Potential Cause Troubleshooting Step
Non-selective Reagent/Catalyst - Switch to a more selective catalyst system (e.g., from a general oxidant to a site-selective catalyst like Fe(CF3-PDP)).- Consider using a biocatalytic approach with engineered enzymes for high selectivity.
Reaction Conditions Favoring Multiple Pathways - Lowering the reaction temperature can often increase selectivity.- Varying the solvent can influence the transition states of different reaction pathways.
Steric and Electronic Similarity of C-H Bonds - If catalyst control is insufficient, consider introducing a temporary directing group to guide the oxidation to the desired position.
Issue 3: Product Degradation or Over-oxidation
Potential Cause Troubleshooting Step
Excessive Oxidant - Reduce the stoichiometry of the oxidizing agent.- Add the oxidant slowly over a period of time to maintain a low concentration.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
Harsh Reaction Conditions - Lower the reaction temperature.- Use a milder oxidant.
Product Instability - If the product is unstable under the reaction conditions, consider an in-situ protection or derivatization step.

Key Experimental Protocols

Protocol 1: General Procedure for Fe(PDP)-Catalyzed Aliphatic C–H Hydroxylation

This protocol is a generalized procedure based on methodologies for iron-catalyzed late-stage C-H oxidation.

Materials:

  • Substrate (1.0 equiv)

  • Fe(PDP) catalyst (0.05 - 0.10 equiv)

  • Oxidant (e.g., H₂O₂) (1.5 - 3.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the substrate and the Fe(PDP) catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (often 0 °C or below).

  • Slowly add the oxidant to the reaction mixture over a period of 10-30 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Electrochemical Late-Stage C(sp³)–H Oxidation

This protocol provides a general workflow for electrochemical oxidation based on reported methods.

Materials:

  • Substrate (1.0 equiv)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Electrochemical cell (undivided or divided) with working and counter electrodes (e.g., glassy carbon, platinum)

Procedure:

  • Set up the electrochemical cell with the chosen electrodes.

  • Dissolve the substrate and the supporting electrolyte in the solvent.

  • Transfer the solution to the electrochemical cell.

  • Apply a constant current or potential to the working electrode.

  • Monitor the reaction progress by sampling the electrolyte and analyzing by LC-MS or other suitable techniques.

  • Once the desired conversion is reached, turn off the power supply.

  • Work up the reaction mixture by removing the solvent under reduced pressure.

  • Purify the residue by column chromatography or other appropriate methods.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification cluster_analysis Analysis start Select Substrate & Catalyst/Electrolyte setup Prepare Reaction Vessel/Electrochemical Cell start->setup reagents Add Substrate, Solvent, and Catalyst/Electrolyte setup->reagents initiate Initiate Reaction (Add Oxidant / Apply Potential) reagents->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end Final Product analyze->end

General Experimental Workflow for Late-Stage Oxidation.

troubleshooting_logic start Experiment Fails issue Identify Primary Issue start->issue no_conversion Low/No Conversion issue->no_conversion No Product poor_selectivity Poor Selectivity issue->poor_selectivity Mixture of Isomers degradation Product Degradation/Over-oxidation issue->degradation Byproducts Formed check_reagents Check Reagents & Conditions no_conversion->check_reagents change_catalyst Change Catalyst/Method poor_selectivity->change_catalyst optimize_conditions Optimize Reaction Conditions degradation->optimize_conditions success Successful Outcome check_reagents->success Issue Resolved change_catalyst->success Issue Resolved optimize_conditions->success Issue Resolved

Troubleshooting Logic for Late-Stage Oxidation Experiments.

References

Validation & Comparative

A Tale of Two Syntheses: Unraveling the Pathways to Calyciphylline A Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The intricate molecular architecture of Calyciphylline A-type alkaloids has long presented a formidable challenge to synthetic chemists. These structurally complex natural products, with their dense array of stereocenters and unique polycyclic frameworks, have spurred the development of innovative and elegant synthetic strategies. This guide provides a comparative analysis of two prominent total syntheses of this compound analogues: the total synthesis of (–)-Calyciphylline N by the group of Amos B. Smith, III, and the total synthesis of (–)-daphenylline by the group of Ang Li. Through a detailed examination of their respective synthetic routes, key transformations, and overall efficiency, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future synthetic endeavors in this fascinating class of molecules.

Strategic Divergence in Assembling the Core

The synthetic strategies employed by the Smith and Li groups, while both culminating in the successful construction of complex this compound-type scaffolds, diverge significantly in their approach to assembling the core polycyclic system.

The Smith group's synthesis of (–)-Calyciphylline N showcases a convergent strategy highlighted by a key intramolecular Diels-Alder reaction to construct the [2.2.2] bicyclic core of the molecule. This is followed by a series of elegant transformations including a transannular enolate alkylation to forge a crucial quaternary center, a Stille carbonylation coupled with a Nazarov cyclization to form a five-membered ring, and a challenging late-stage diastereoselective hydrogenation to set the final stereocenters.

The Li group's approach to (–)-daphenylline , in contrast, employs a more linear sequence characterized by early-stage construction of a bridged 6,6,5-tricyclic motif. This is achieved through a gold-catalyzed 6-exo-dig cyclization and a subsequent intramolecular Michael addition. A distinctive feature of this synthesis is the formation of the aromatic ring via a photoinduced olefin isomerization followed by a 6π-electrocyclization and subsequent oxidation.

The following diagrams illustrate the key strategic bond disconnections and overall logic of each synthetic route.

graph Smith_Strategy { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Calyciphylline_N [label="(-)-Calyciphylline N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_A [label="Late-stage Hydrogenation"]; Intermediate_B [label="Nazarov Cyclization"]; Intermediate_C [label="Stille Carbonylation"]; Intermediate_D [label="Transannular Alkylation"]; Intermediate_E [label="Intramolecular\nDiels-Alder"]; Starting_Materials_S [label="Simple Chiral Precursors"];

Calyciphylline_N -> Intermediate_A [label="Final functional group manipulations"]; Intermediate_A -> Intermediate_B [label="Diastereoselective Reduction"]; Intermediate_B -> Intermediate_C [label="Ring E formation"]; Intermediate_C -> Intermediate_D [label="Side chain introduction"]; Intermediate_D -> Intermediate_E [label="Ring D formation"]; Intermediate_E -> Starting_Materials_S [label="Convergent assembly"]; }

Figure 1: Retrosynthetic analysis of the Smith group's synthesis of (–)-Calyciphylline N.

graph Li_Strategy { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Daphenylline [label="(-)-daphenylline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_F [label="Final Cyclization"]; Intermediate_G [label="Aromatization"]; Intermediate_H [label="6π-Electrocyclization"]; Intermediate_I [label="Intramolecular Michael Addition"]; Intermediate_J [label="Au-catalyzed Cyclization"]; Starting_Materials_L [label="Achiral Starting Material"];

Daphenylline -> Intermediate_F [label="Ring F formation"]; Intermediate_F -> Intermediate_G [label="Oxidation"]; Intermediate_G -> Intermediate_H [label="Photoinduced isomerization"]; Intermediate_H -> Intermediate_I [label="Bridged tricycle formation"]; Intermediate_I -> Intermediate_J [label="Key C-C bond formation"]; Intermediate_J -> Starting_Materials_L [label="Linear sequence"]; }

Figure 2: Retrosynthetic analysis of the Li group's synthesis of (–)-daphenylline.

Quantitative Comparison of the Synthetic Routes

A direct comparison of the two syntheses reveals differences in their overall efficiency, as summarized in the table below. It is important to note that the target molecules, while both being this compound-type alkaloids, possess distinct structural features which inherently influence the synthetic complexity.

MetricSmith Synthesis of (–)-Calyciphylline NLi Synthesis of (–)-daphenylline
Longest Linear Sequence 25 steps22 steps
Overall Yield Not explicitly stated~1.5%
Key Transformations Intramolecular Diels-Alder, Transannular Alkylation, Stille Carbonylation, Nazarov Cyclization, Diastereoselective HydrogenationAu-catalyzed 6-exo-dig Cyclization, Intramolecular Michael Addition, Photoinduced 6π-Electrocyclization
Starting Material Chiral poolAchiral

Detailed Experimental Protocols for Key Transformations

To provide a deeper understanding of the synthetic methodologies, the following sections detail the experimental protocols for selected key reactions from each synthesis.

Smith's Intramolecular Diels-Alder Reaction

This crucial step establishes the core bicyclo[2.2.2]octane system with excellent stereocontrol.

Reaction: To a solution of the triene precursor in CH₂Cl₂ at -78 °C is added Et₂AlCl. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Li's Gold-Catalyzed 6-exo-dig Cyclization

This reaction efficiently constructs the initial 6-membered ring of the bridged tricyclic system.

Reaction: To a solution of the alkynyl precursor in CH₂Cl₂ at room temperature is added AuCl(IPr) and AgOTf. The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Smith's Nazarov Cyclization

This step is pivotal for the formation of the cyclopentanone (B42830) ring (Ring E).

Reaction: The dienone precursor is dissolved in CH₂Cl₂ and cooled to 0 °C. A solution of SnCl₄ in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then quenched by the addition of water. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Li's Photoinduced 6π-Electrocyclization

This transformation is a key step in the formation of the aromatic ring of daphenylline.

Reaction: A solution of the hexa-1,3,5-triene precursor in benzene (B151609) is degassed with argon for 20 minutes. The solution is then irradiated with a high-pressure mercury lamp (λ = 254 nm) at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Conclusion

Both the Smith and Li syntheses represent landmark achievements in the field of natural product synthesis. The Smith group's convergent approach, featuring a powerful intramolecular Diels-Alder reaction, provides rapid access to the core of (–)-Calyciphylline N. The Li group's more linear strategy, highlighted by elegant gold-catalyzed and photochemical transformations, offers a distinct and effective pathway to the unique aromatic-containing (–)-daphenylline.

This comparative guide is intended to serve as a valuable resource for chemists engaged in the synthesis of complex molecules. By understanding the nuances of these different synthetic strategies, researchers can better devise their own innovative and efficient routes to challenging targets, ultimately advancing the frontiers of chemical synthesis and enabling further exploration of the biological activities of these fascinating natural products.

A Comparative Guide to the Synthetic Strategies of Calyciphylline A and Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a large family of structurally complex natural products, have captivated synthetic chemists for decades due to their intricate polycyclic architectures and promising biological activities. Among them, Calyciphylline A and daphenylline (B12778079) represent significant synthetic challenges. This guide provides a detailed comparison of the synthetic strategies employed to conquer these formidable targets, offering insights into the diverse methodologies and innovative solutions developed in the field of organic synthesis.

Introduction to this compound and Daphenylline

This compound and daphenylline belong to the this compound-type subclass of Daphniphyllum alkaloids. While sharing a common structural core, their unique features have necessitated distinct synthetic approaches. This compound possesses a complex hexacyclic framework, while daphenylline features a characteristic tetrasubstituted arene moiety fused to its intricate scaffold.[1][2] The quest for their total synthesis has spurred the development of novel synthetic methods and strategies.

Synthetic Strategies for Daphenylline

Multiple research groups have reported the total synthesis of daphenylline, each employing a unique strategy to construct its sterically congested hexacyclic core and embedded aromatic ring.

Key Approaches:

  • Gold-Catalyzed Cyclization and Photochemical Cascade (Li, 2013): The first total synthesis of daphenylline utilized a gold-catalyzed 6-exo-dig cyclization and an intramolecular Michael addition to assemble the bridged 6,6,5-tricyclic core.[1] The aromatic moiety was forged through a photoinduced olefin isomerization/6π-electrocyclization cascade followed by oxidative aromatization.[1]

  • Dearomative Buchner Cycloaddition and C-C Bond Cleavage (Sarpong, 2024): A more recent approach demonstrates a tactic of generating "excess complexity" followed by strategic bond cleavage.[3] This 11-step synthesis accesses a bicyclo[4.1.0]heptane core via a dearomative Buchner cycloaddition, which then undergoes a C-C bond cleavage to construct the seven-membered ring.

  • Intramolecular Oxidative Dearomatization (Lu, 2022): A concise, protecting-group-free total synthesis was achieved through a novel intramolecular oxidative dearomatization reaction. This key step concurrently generates the crucial seven-membered ring and the vicinal stereocenters containing a quaternary carbon.

  • Atom-Transfer Radical Cyclization and Lu [3+2] Cycloaddition (Zhai, 2018): This strategy involves the preparation of a pentacyclic triketone intermediate using an atom-transfer radical cyclization and a Lu [3+2] cycloaddition as key steps. A bio-inspired ring-expansion/aromatization/aldol (B89426) cascade was then developed to construct the tetrasubstituted benzene (B151609) moiety.

  • Enantioselective Approaches: Several syntheses have focused on achieving enantioselectivity. One such synthesis employed Carreira's Ir/amine dual-catalyzed allylation to install two chiral centers early on. Another utilized a Rh-mediated dihydropyridone conjugate arylation to achieve a formally enantioselective synthesis.

Quantitative Comparison of Daphenylline Syntheses:

Lead Author(s)YearLongest Linear Sequence (steps)Overall Yield (%)Key Strategy
Li, A.201321Not ReportedGold-catalyzed cyclization, photochemical cascade
Zhai, H.201818Not ReportedAtom-transfer radical cyclization, Lu [3+2] cycloaddition
Lu, H.202213Not ReportedIntramolecular oxidative dearomatization
Sarpong, R.202411Not ReportedDearomative Buchner cycloaddition, C-C bond cleavage
Unnamed202414Not ReportedEnantioselective Ir/amine dual-catalyzed allylation
Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and related alkaloids has also seen a variety of creative approaches, often focusing on the construction of the intricate polycyclic core.

Key Approaches:

  • Late-Stage Diallylic Alcohol Rearrangements (Unnamed, 2022): A divergent strategy has been reported for the synthesis of three this compound-type alkaloids, featuring late-stage diallylic alcohol rearrangements. This approach includes an unprecedented oxidative Nazarov electrocyclization.

  • Stereocontrolled Aldol Cyclization (Unnamed, 2022): A synthetic approach to the functionalized ABC-tricyclic framework of this compound-type alkaloids has been developed where the key step is a stereocontrolled aldol cyclization to close the piperidine (B6355638) ring.

  • Bioinspired Unified Synthesis (Li, A., 2023): A bioinspired approach has enabled the enantioselective synthesis of several Daphniphyllum alkaloids, including this compound, from a common intermediate. A key transformation is an intramolecular Pauson–Khand reaction to form a hexacyclic dienone.

Quantitative Comparison of this compound Analogue Syntheses:

Target MoleculeLead Author(s)YearLongest Linear Sequence (steps)Key Strategy
(-)-Calyciphylline NUnnamed201537Not specified in abstract
(-)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, (+)-calyciphylline RUnnamed2022Not ReportedLate-stage diallylic alcohol rearrangements
(±)-Himalensine A (Formal Synthesis)Unnamed2022Not ReportedStereocontrolled aldol cyclization
(-)-Calyciphylline ALi, A.202313 (from intermediate B)Intramolecular Pauson-Khand reaction

Experimental Protocols

Key Experiment from Sarpong's Daphenylline Synthesis: Dearomative Buchner Cycloaddition

This protocol describes the formation of the bicyclo[4.1.0]heptane core, a key step in the 11-step total synthesis of daphenylline.

Procedure: To a solution of the starting aromatic compound in a suitable solvent (e.g., dichloromethane) is added a rhodium catalyst (e.g., Rh₂(esp)₂). The mixture is then treated with a diazo compound (e.g., ethyl diazoacetate) dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bicyclo[4.1.0]heptane derivative.

Key Experiment from Li's Daphenylline Synthesis: Gold-Catalyzed 6-exo-dig Cyclization

This protocol outlines the early-stage construction of the bridged 6,6,5-tricyclic motif of daphenylline.

Procedure: A solution of the appropriate enyne substrate in an anhydrous solvent (e.g., toluene) is treated with a gold catalyst (e.g., PPh₃AuCl) and a silver co-catalyst (e.g., AgOTf) at room temperature. The reaction mixture is stirred until the starting material is consumed. The resulting mixture is filtered, and the filtrate is concentrated. The residue is then subjected to an intramolecular Michael addition, often promoted by a base (e.g., DBU), to afford the tricyclic product, which is purified by flash chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of two distinct synthetic strategies for daphenylline.

Sarpong_Daphenylline_Strategy Start Activated Pyridinium Species DHP Dihydropyridone Start->DHP Grignard Addition Piperidone Piperidone DHP->Piperidone Reduction BCH Bicyclo[4.1.0]heptane Piperidone->BCH Dearomative Buchner Cycloaddition SevenMemRing Seven-membered Ring Intermediate BCH->SevenMemRing C-C Bond Cleavage QuatCenter Installation of Quaternary Center SevenMemRing->QuatCenter [2+2] Photocycloaddition/Reduction Daphenylline Daphenylline QuatCenter->Daphenylline Late-stage cyclizations

Caption: Sarpong's "Excess Complexity" Strategy for Daphenylline.

Li_Daphenylline_Strategy Start Enyne Precursor Tricycle Bridged 6,6,5-Tricycle Start->Tricycle Gold-catalyzed 6-exo-dig Cyclization / Michael Addition ArenePrecursor Arene Precursor Tricycle->ArenePrecursor Side chain elaboration Daphenylline Daphenylline ArenePrecursor->Daphenylline Photoinduced Isomerization / 6π-Electrocyclization / Aromatization

References

structural comparison of Calyciphylline A and B-type alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of Calyciphylline A and B-Type Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists and pharmacologists for decades. Among the most complex and intriguing members of this family are the this compound and B-type alkaloids. This guide provides a detailed structural comparison of these two subclasses, supported by spectroscopic data and synthetic methodologies, to aid researchers in drug discovery and chemical synthesis.

Core Structural Differences

This compound-type and B-type alkaloids, while originating from the same genus, possess distinct polycyclic frameworks.

This compound-type alkaloids are characterized by a core [6-6-5-7] tetracyclic ring system. This framework includes a bridged morphan subunit, often with additional fused five-membered rings. A key feature is the presence of an all-carbon quaternary center and multiple contiguous stereocenters, creating a compact and highly rigid three-dimensional structure.[1][2] Members of this family, such as himalensine A and calyciphylline N, showcase the intricate caged architecture typical of this subclass.[1][3][4]

Calyciphylline B-type alkaloids possess a unique hexacyclic framework. At the heart of this structure is a central piperidine (B6355638) moiety. This core is heavily decorated with seven contiguous stereocenters, leading to a complex and sterically hindered molecule. Examples like daphlongamine H and isodaphlongamine H illustrate the characteristic fused ring system of the B-type.

The fundamental difference lies in the arrangement and connectivity of the rings. The following diagram illustrates the core skeletal distinction between the two types.

Core structural motifs of this compound and B-type alkaloids.

Spectroscopic Data Comparison

The structural complexity of these alkaloids is reflected in their spectroscopic data. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their characterization.

High-Resolution Mass Spectrometry (HRMS) Data
Alkaloid (Type)Molecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
This compoundC₂₃H₃₁NO₄385.2253-
Himalensine A (A-type)C₂₃H₃₁NO₃--
(-)-Calyciphylline N (A-type)---
Calycindaphine A (novel type)C₂₃H₃₁O₃N370.2377370.2375

Note: Specific HRMS data for all compounds were not consistently available in the initial search results.

¹³C NMR Chemical Shift Ranges (in CDCl₃)
Carbon TypeThis compound-type (General)Calyciphylline B-type (General)Calycindaphine AReference
Carbonyl (C=O)~175.8 ppm-182.9, 175.7, 175.6, 174.4 ppm
Quaternary Carbon (non-carbonyl)~107.6, 90.3 ppm-73.6, 63.6 ppm
Methine (CH)~100.0 ppm-98.7, 48.6, 48.2, 47.8, 47.7, 46.3, 45.5 ppm
Methylene (CH₂)~64.4, 44.7, 43.3, 42.1, 30.8, 29.1 ppm-72.9, 42.7, 42.6, 37.1, 33.3, 32.3, 30.2, 26.2, 23.5, 23.0, 22.9, 20.8, 20.0 ppm
Methyl (CH₃)~20.4, 15.4, 14.8 ppm--

This table represents a generalized range from available data. Specific shifts vary significantly between individual alkaloids.

Experimental Protocols

The total synthesis of these complex molecules provides insight into their reactivity and confirmation of their structure. Below are summarized methodologies for key transformations in the synthesis of calyciphylline alkaloids.

Synthesis of the ABC Ring of this compound-Type Alkaloids

A common strategy involves the construction of the functionalized ABC-tricyclic framework as a key building block.

  • Radical Cyclization: Formation of the hydroindole system.

  • Aldol Cyclization: Stereocontrolled closure of the piperidine ring.

  • Methylation: Installation of the C-18 methyl group with retention of configuration.

The overall process can require numerous steps to achieve the desired stereochemistry.

G A Acyclic Precursor B Radical Cyclization A->B C Hydroindole System B->C D Aldol Cyclization C->D E ABC-Tricyclic Framework D->E

Synthetic workflow for the ABC ring of this compound-type alkaloids.
Total Synthesis of Calyciphylline B-Type Alkaloids

The synthesis of the hexacyclic core of B-type alkaloids often relies on a convergent strategy, assembling key fragments before a series of cyclizations.

  • Mannich Reaction: A complexity-building step to establish early stereocenters.

  • Pauson-Khand Reaction: Construction of the hydro-indene substructure.

  • Late-Stage Cyclizations: A series of orchestrated ring-closing events to forge the final hexacyclic framework.

The synthesis of (−)-daphlongamine H showcases this intricate approach.

Biological Activities

While this guide focuses on structural comparison, it is noteworthy that Daphniphyllum alkaloids exhibit a wide range of biological activities, including anti-HIV, cytotoxic, and neurotrophic effects. The unique three-dimensional arrangements of functional groups on their rigid skeletons are key to their pharmacological profiles. Further investigation into the structure-activity relationships of this compound and B-type alkaloids could lead to the development of novel therapeutic agents.

References

Unraveling the Intricate Architecture of Calyciphylline A: A Comparative Look at Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

The complex, polycyclic structure of Calyciphylline A, a Daphniphyllum alkaloid, was first unveiled through meticulous spectroscopic analysis. While direct X-ray crystallographic data for this compound remains elusive, the structural validation of closely related analogues, such as Calyciphylline N, by single-crystal X-ray diffraction provides a powerful comparative framework. This guide delves into the spectroscopic elucidation of this compound and contrasts it with the definitive structural determination of Calyciphylline N via X-ray crystallography, offering researchers and drug development professionals a clear perspective on these validation methodologies.

Spectroscopic Elucidation of this compound versus X-ray Crystallography of Calyciphylline N

The initial structural hypothesis of this compound was pieced together using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In contrast, the absolute stereochemistry and precise atomic arrangement of Calyciphylline N were unequivocally confirmed through X-ray crystallography.

ParameterThis compound (Spectroscopic Data)Calyciphylline N (X-ray Crystallographic Data)
Method of Analysis ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), Mass SpectrometrySingle-Crystal X-ray Diffraction
Key Findings Connectivity of atoms, presence of functional groups, and relative stereochemistry inferred from coupling constants and NOE effects.Precise 3D coordinates of all atoms, bond lengths, bond angles, and absolute stereochemistry.
Molecular Formula C₂₉H₃₇NO₅C₂₉H₃₇NO₅
Crystal System Not ApplicableOrthorhombic
Space Group Not ApplicableP2₁2₁2₁
Unit Cell Dimensions Not Applicablea = 10.34 Å, b = 15.78 Å, c = 16.23 Å

Table 1. Comparison of Structural Data for this compound and Calyciphylline N.

Experimental Protocols

Spectroscopic Analysis of this compound:

The structure of this compound was elucidated based on extensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) established the molecular formula. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, were employed to determine the planar structure and the connectivity of the proton and carbon atoms within the complex polycyclic framework. The relative stereochemistry was deduced from the analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

X-ray Crystallography of Calyciphylline N:

The definitive three-dimensional structure of Calyciphylline N was determined by single-crystal X-ray diffraction analysis. A suitable single crystal of Calyciphylline N was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature, typically low temperature to minimize thermal vibrations. The collected diffraction intensities were then used to solve the crystal structure, usually by direct methods, and the structural model was refined to fit the experimental data. This process yielded the precise coordinates of each atom in the molecule, confirming its absolute stereochemistry and providing accurate measurements of bond lengths and angles.[1][2][3]

Workflow for Structural Validation

The following diagram illustrates the typical workflow for validating a chemical structure using spectroscopic methods and X-ray crystallography.

G cluster_0 Spectroscopic Elucidation cluster_1 X-ray Crystallographic Validation Isolation Isolation & Purification MS Mass Spectrometry Isolation->MS Molecular Formula NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Connectivity & Relative Stereochemistry Structure_Hypothesis Structure Hypothesis MS->Structure_Hypothesis NMR->Structure_Hypothesis Crystallization Crystallization Structure_Hypothesis->Crystallization Confirmation Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure Final_Structure->Structure_Hypothesis Validation

Caption: Workflow for Chemical Structure Validation.

References

A Comparative Guide to the Synthesis of Atorvastatin: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Atorvastatin, a leading drug in the management of hypercholesterolemia, has evolved significantly since its inception. This guide provides an objective comparison of the established Paal-Knorr synthesis with two innovative methods: a Multicomponent Reaction (MCR) approach and a biocatalytic "green" synthesis route. The following sections detail the performance of each method, supported by experimental data, to inform the selection of the most efficient, cost-effective, and environmentally sustainable synthetic strategy.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the established and novel synthetic routes to Atorvastatin.

MetricEstablished Route (Paal-Knorr)Novel Route (Multicomponent Reaction)Novel Route (Biocatalytic/"Green")
Number of Steps ~6 (from key intermediates)[1]4[1]~5 (from key intermediates)[2]
Overall Yield ~41%[3]~16% (calculated from step-yields)High (undisclosed overall yield for API, but key intermediate yield is 96%)[[“]]
Purity >99.5% (final product)High (not explicitly quantified)High (implied by use in API manufacturing)
Key Advantages Well-established, reliableFewer steps, potentially fasterHigh yield for key intermediate, environmentally friendly
Key Disadvantages More steps, potential for lower overall yieldLower overall yield in reported exampleRelies on specialized enzymes
Environmental Impact Standard organic synthesis footprintReduced solvent/reagent usage due to fewer stepsLow E-Factor (5.8, excluding water) for key intermediate

Experimental Protocols

Detailed methodologies for the key reactions in each synthetic route are provided below.

Established Route: Paal-Knorr Pyrrole (B145914) Synthesis

The cornerstone of the established commercial synthesis of Atorvastatin is the Paal-Knorr reaction, which forms the central pyrrole ring. This convergent synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine carrying the chiral side chain.

Protocol for the Paal-Knorr Condensation Step:

  • A solution of the primary amine intermediate, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared in a suitable solvent system (e.g., a mixture of toluene, n-heptane, and THF).

  • The 1,4-diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, is added to the solution.

  • A catalytic amount of a weak acid, such as pivalic acid, is introduced to the reaction mixture.

  • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization.

Novel Route: Multicomponent Reaction (Ugi Reaction)

This novel approach significantly shortens the synthesis of Atorvastatin to just four steps by employing a four-component Ugi reaction.

Protocol for the Ugi Reaction and Subsequent Steps:

  • Ugi Reaction: p-Fluorobenzaldehyde, a commercially available chiral amine, a convertible isocyanide, and isobutyric acid are reacted in 2,2,2-trifluoroethanol (B45653) (TFE) to afford the Ugi adduct. The reported yield for this step is 40%.

  • Deprotection and Isocyanide Cleavage: The Ugi adduct undergoes a one-pot acid deprotection and isocyanide cleavage to yield a key intermediate. This step proceeds with a reported yield of 87%.

  • [3+2] Cycloaddition: The intermediate from the previous step is reacted with an N,3-diphenylpropiolamide in the presence of N,N'-diisopropylcarbodiimide (DIPC) in THF to form the protected Atorvastatin. The reported yield for this cycloaddition is 46%.

  • Final Deprotection: The protecting groups are removed using an acid, such as 10-camphorsulfonic acid (CSA), to yield the final Atorvastatin product.

Novel Route: Biocatalytic/"Green" Synthesis

This environmentally friendly approach utilizes enzymes to produce a key chiral intermediate with high yield and enantioselectivity. This intermediate is then converted to Atorvastatin through a highly efficient chemoenzymatic process.

Protocol for the Biocatalytic Synthesis of the Key Intermediate and Subsequent Conversion:

  • Biocatalytic Reduction: Ethyl 4-chloroacetoacetate is reduced using a ketoreductase (KRED) enzyme in combination with a glucose dehydrogenase (GDH) for cofactor regeneration. This step produces (S)-ethyl-4-chloro-3-hydroxybutyrate with a 96% isolated yield and >99.5% enantiomeric excess.

  • Cyanation: A halohydrin dehalogenase (HHDH) enzyme is used to replace the chloro group with a cyano group, yielding the key chiral intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate.

  • Chemoenzymatic Conversion to Atorvastatin: The chiral intermediate is then converted to the final Atorvastatin active pharmaceutical ingredient (API) through a series of four high-yielding chemical steps, including an oxidation, esterification, deprotection, and a Paal-Knorr reaction. This process has been optimized for industrial-scale production.

Visualizations

The following diagrams illustrate the workflows and logical comparisons of the described synthetic routes.

G cluster_0 Established Paal-Knorr Route cluster_1 Novel MCR Route cluster_2 Novel Biocatalytic Route A1 1,4-Diketone C1 Paal-Knorr Condensation A1->C1 B1 Chiral Amine B1->C1 D1 Atorvastatin Precursor C1->D1 E1 Deprotection & Salt Formation D1->E1 F1 Atorvastatin API E1->F1 A2 Aldehyde, Amine, Isocyanide, Acid B2 Ugi Reaction A2->B2 C2 Deprotection & Cleavage B2->C2 D2 Cycloaddition C2->D2 E2 Final Deprotection D2->E2 F2 Atorvastatin API E2->F2 A3 Ethyl 4-chloroacetoacetate B3 Biocatalytic Reduction (KRED) A3->B3 C3 Cyanation (HHDH) B3->C3 D3 Chiral Intermediate C3->D3 E3 Chemoenzymatic Conversion (4 steps) D3->E3 F3 Atorvastatin API E3->F3

Caption: Comparative workflow of Atorvastatin synthesis routes.

G cluster_0 Performance Metrics cluster_1 Synthetic Routes A Number of Steps B Overall Yield C Environmental Impact PK Paal-Knorr PK->A High (~6) PK->B Moderate (~41%) PK->C Standard MCR MCR MCR->A Low (4) MCR->B Low (~16%) MCR->C Improved BIO Biocatalytic BIO->A Moderate (~5) BIO->B High (Implied) BIO->C Excellent (Low E-Factor)

Caption: Logical comparison of synthetic routes based on key metrics.

References

Comparative Guide to the Bioactivity of Calyciphylline A Derivatives and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive Structure-Activity Relationship (SAR) studies on a broad series of Calyciphylline A derivatives are not yet extensively available in publicly accessible literature, this guide provides a comparative overview of the reported biological activities of this compound-type and other structurally related Daphniphyllum alkaloids. The data presented herein is compiled from various studies investigating the cytotoxic and antiviral potential of this complex and fascinating family of natural products.

Overview of Biological Activities

Daphniphyllum alkaloids, including the this compound subfamily, have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines and antiviral properties.[1][2][3] The intricate polycyclic structures of these compounds have made them challenging synthetic targets, and as a result, the exploration of their therapeutic potential is an ongoing field of research.

Comparative Analysis of Cytotoxicity

Several studies have reported the cytotoxic effects of various Daphniphyllum alkaloids. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[4]
Daphnioldhanol AHeLa31.9[1][5]
Unnamed AlkaloidHeLa~3.89[1]

Note: The activity of Daphnezomine W was reported in µg/mL. A direct molar concentration comparison with other alkaloids requires knowledge of its molecular weight, which was not provided in the abstract.

Comparative Analysis of Antiviral Activity

Recent research has highlighted the potential of Daphniphyllum alkaloids as antiviral agents. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, are presented for several compounds against Enterovirus 71 (EV71) and Human Immunodeficiency Virus (HIV).

AlkaloidVirusCell LineEC50Reference
Cyanodaphcalycine CEV71RD3.78 ± 0.23 (µg/mL)[6]
Daphmanidin GEV71RD6.87 ± 0.30 (µg/mL)[6]
Logeracemin AHIV---4.5 ± 0.9 (µM)[1]

Of note, Cyanodaphcalycine C and Daphmanidin G demonstrated superior efficacy against EV71 when compared to the control drug, ribavirin (B1680618) (EC50 65.77 ± 0.11 µg/mL).[6]

Experimental Protocols

While detailed, step-by-step protocols for each cited study are proprietary to the respective publications, the following are generalized methodologies for the key assays mentioned.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and a positive control (e.g., doxorubicin). A negative control (vehicle) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the negative control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is used to evaluate the ability of a compound to protect cells from virus-induced damage.

  • Cell Seeding: Host cells (e.g., RD cells for EV71) are seeded in 96-well plates.

  • Virus Infection and Compound Treatment: The cells are infected with the virus in the presence of serial dilutions of the test compounds. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated until the virus control wells show a clear cytopathic effect.

  • CPE Observation: The wells are observed under a microscope to assess the extent of CPE.

  • Cell Viability Measurement: Cell viability can be quantified using a method like the MTT assay described above.

  • Data Analysis: The antiviral activity is expressed as the percentage of CPE inhibition. The EC50 value is calculated from the dose-response curve of the compound.

Visualizing Experimental Workflows and Structural Relationships

To better understand the experimental process and the relationships between the discussed alkaloids, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Allow cells to adhere (overnight) A->B C Add serial dilutions of this compound derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate and solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability G->H I Determine IC50 values H->I

Figure 1. General workflow for determining cytotoxicity (IC50) using the MTT assay.

Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum Alkaloids This compound-Type This compound-Type Daphniphyllum Alkaloids->this compound-Type Daphnezomine-Type Daphnezomine-Type Daphniphyllum Alkaloids->Daphnezomine-Type Secodaphnane-Type Secodaphnane-Type Daphniphyllum Alkaloids->Secodaphnane-Type Other Types Other Types Daphniphyllum Alkaloids->Other Types Logeracemin A Logeracemin A This compound-Type->Logeracemin A Daphnezomine W Daphnezomine W Daphnezomine-Type->Daphnezomine W Daphnioldhanol A Daphnioldhanol A Secodaphnane-Type->Daphnioldhanol A Cyanodaphcalycine C Cyanodaphcalycine C Other Types->Cyanodaphcalycine C Daphmanidin G Daphmanidin G Other Types->Daphmanidin G

Figure 2. Structural relationship of discussed Daphniphyllum alkaloids.

Conclusion and Future Directions

The available data, while not constituting a formal SAR study, suggests that Daphniphyllum alkaloids, including those with the this compound-type scaffold, are a promising source of novel cytotoxic and antiviral agents. The potent activities observed for several members of this family warrant further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives. By methodically modifying different positions of the this compound core structure, a clearer understanding of the structure-activity relationships can be established. This will be crucial for the rational design of more potent and selective therapeutic agents derived from this remarkable natural product.

References

Safety Operating Guide

Personal protective equipment for handling Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calyciphylline A

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent alkaloid. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination. This compound is classified as toxic if swallowed and may pose a risk to fertility or the unborn child. All handling procedures must be conducted with the utmost care and within designated controlled environments.

Personal Protective Equipment (PPE)

Strict adherence to the prescribed personal protective equipment is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various body parts, along with relevant standards and their protective purpose.

Body PartRequired PPERecommended Materials/StandardsPurpose
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubberTo prevent skin contact and absorption[1].
Body Full-coverage lab coat or chemical-resistant suitStandard laboratory coat at a minimumTo protect skin from accidental spills and contamination[1].
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166 compliantTo protect eyes from splashes and airborne particles[1].
Respiratory Chemical fume hoodN/ATo prevent inhalation of airborne particles. All work with this compound should be conducted within a certified chemical fume hood[1].

Operational Plan: Handling and Experimental Procedures

All operations involving this compound must be performed in a designated and properly ventilated area, preferably within a chemical fume hood to minimize inhalation risk[1].

General Handling Protocol
  • Preparation : Before commencing any work, ensure the chemical fume hood is operational and a chemical spill kit is readily accessible. All necessary equipment should be placed within the fume hood.

  • Weighing : When weighing solid this compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any airborne particles.

  • Dissolving : Add solvents to the solid compound within the fume hood. Keep the container capped or sealed during agitation to prevent splashes or aerosol generation.

  • Storage : this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Access to the storage area should be restricted to authorized personnel only.

Emergency Procedures

Immediate and appropriate response to any exposure is critical.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. Seek prompt medical attention.
Skin Contact Remove all contaminated clothing without delay. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention[2].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison center.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of following institutional and local regulations for hazardous waste.

  • Solid Waste : All contaminated solid materials, including gloves, weigh papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container[1].

  • Liquid Waste : All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been verified[1].

  • Container Disposal : Dispose of the contents and container to an approved waste disposal plant.

This compound Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize/Absorb (Follow institutional guidelines) contain->neutralize cleanup Clean the Area (Use appropriate solvent) neutralize->cleanup dispose Dispose of all Contaminated Materials as Hazardous Waste cleanup->dispose report Report the Incident (To Lab Supervisor/Safety Officer) dispose->report end Spill Response Complete report->end

Caption: Workflow for responding to a this compound spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.